5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
Description
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Properties
IUPAC Name |
5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDYLQZHMWCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363525 | |
| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-44-5 | |
| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. This molecule is of interest in medicinal chemistry due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a variety of biologically active compounds and the favorable pharmacokinetic properties often imparted by the morpholine moiety.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on established chemical principles and spectral data from analogous structures.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 71125-44-5 | [2][3] |
| Molecular Formula | C₆H₁₀N₄OS | N/A |
| Molecular Weight | 186.24 g/mol | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | 186 - 188 °C | [4] |
Synthesis Protocol
The synthesis of this compound can be achieved through the cyclization of a suitable precursor, Morpholine-4-carbothiohydrazide. A common and effective method for this transformation is the reaction with cyanogen bromide, which provides the necessary carbon atom to form the 1,3,4-thiadiazole ring.
Proposed Synthetic Pathway
The proposed two-step synthesis commences with the preparation of the key intermediate, Morpholine-4-carbothiohydrazide, from morpholine, carbon disulfide, and hydrazine. This intermediate is then cyclized using cyanogen bromide to yield the target compound.
Experimental Procedure
Step 1: Synthesis of Morpholine-4-carbothiohydrazide
-
To a stirred solution of morpholine (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol at 0-5 °C, carbon disulfide (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
Hydrazine hydrate (1.2 eq) is then added, and the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford Morpholine-4-carbothiohydrazide.
Step 2: Synthesis of this compound
-
Morpholine-4-carbothiohydrazide (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of cyanogen bromide (1.1 eq) in the same solvent is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to stir at room temperature for 12-18 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is neutralized with a mild base, such as a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and then with a cold non-polar solvent like diethyl ether to remove any unreacted starting material.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Data
The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected data based on the analysis of structurally related compounds.[5][6][7][8][9][10][11][12][13]
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching of NH₂), ~2950-2850 (C-H stretching of morpholine), ~1620 (C=N stretching of thiadiazole ring), ~1500 (N-H bending), ~1115 (C-O-C stretching of morpholine) |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 186. Additional fragments corresponding to the loss of the morpholine ring and other characteristic cleavages. |
NMR Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H-NMR | ~7.20 | singlet | 2H, -NH₂ |
| ~3.70 | triplet | 4H, -CH₂-O- of morpholine | |
| ~3.20 | triplet | 4H, -CH₂-N- of morpholine | |
| ¹³C-NMR | ~168 | singlet | C=S/C-N of thiadiazole (C2) |
| ~155 | singlet | C=N of thiadiazole (C5) | |
| ~66 | singlet | -CH₂-O- of morpholine | |
| ~48 | singlet | -CH₂-N- of morpholine |
Logical Workflow for Compound Characterization
The successful synthesis and purification of this compound should be followed by a systematic characterization process to confirm its identity and purity.
Biological Signaling Pathways
To date, there is a lack of published scientific literature detailing the specific biological signaling pathways modulated by this compound. While the 2-amino-1,3,4-thiadiazole core is present in compounds with a wide range of activities, including antimicrobial and anticancer effects, the precise mechanism of action for this particular derivative has not been elucidated.[1][4] Further research, including in vitro and in vivo studies, would be required to identify and characterize any potential biological targets and signaling cascades.
Disclaimer
The experimental protocols and characterization data presented in this guide are based on established chemical principles and data from analogous compounds. These should be regarded as predictive and require experimental validation. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. parchem.com [parchem.com]
- 4. biosynce.com [biosynce.com]
- 5. asianpubs.org [asianpubs.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 10. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: Chemical Properties, Structure, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile 1,3,4-thiadiazole scaffold, it exhibits a range of biological activities, including antibacterial and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, aimed at facilitating further research and development in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound incorporates a 1,3,4-thiadiazole ring substituted with a morpholine group at the 5-position and an amine group at the 2-position. This unique arrangement of functional groups contributes to its chemical reactivity and biological profile.
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | 5-(Morpholin-4-yl)-1,3,4-thiadiazol-2-amine | N/A |
| CAS Number | 71125-44-5 | [1] |
| Molecular Formula | C6H10N4OS | [1] |
| Molecular Weight | 186.24 g/mol | [1] |
| Melting Point | 186 - 188 °C | [1] |
| Boiling Point | 373.9 ± 52.0 °C (Predicted) | [1] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | While specific quantitative data is not readily available, based on its structure and data from similar compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents like DMSO and DMF. | General chemical principles |
| pKa | Experimental pKa data is not currently available. The presence of the amino group suggests basic properties, while the thiadiazole ring can exhibit weakly acidic or basic character depending on the substituent. | General chemical principles |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles can be adapted. This generally involves the cyclization of a thiosemicarbazide derivative.
General Synthetic Protocol
A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones, which are themselves formed from the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. For the synthesis of the title compound, a plausible precursor would be derived from morpholine-4-carbothiohydrazide.
Reaction Scheme:
References
Biological Activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Overview of a Promising Scaffold
For Immediate Release
This technical guide addresses the biological activity of the chemical compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine (CAS Number: 71125-44-5). Despite extensive searches of scientific literature and chemical databases, it is important to note that detailed, publicly available research specifically elucidating the in-depth biological activity, quantitative data, and specific mechanisms of action for this particular molecule is limited.
The available information suggests that this compound is recognized as a molecule with potential antibacterial and anti-inflammatory properties. However, primary research studies providing specific quantitative data, such as IC50 or MIC values, and detailed experimental protocols for this compound were not identified in the public domain.
This guide will, therefore, provide a broader overview of the well-documented biological activities of the 1,3,4-thiadiazole scaffold, to which this compound belongs. This information is intended to provide a foundational understanding of the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.
The 1,3,4-Thiadiazole Scaffold: A Hub of Diverse Biological Activities
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature in a multitude of medicinally important molecules, demonstrating a wide array of pharmacological activities. The versatility of the 1,3,4-thiadiazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial potential of 1,3,4-thiadiazole derivatives. These compounds have demonstrated efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.
General Mechanism of Action (Hypothesized)
While the precise mechanisms can vary between different derivatives, it is generally believed that the antimicrobial action of some 1,3,4-thiadiazoles may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the sulfur and nitrogen atoms in the heterocyclic ring is thought to play a crucial role in the interaction with biological targets.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a general workflow for the initial screening of antimicrobial activity of novel compounds, a process that would be applicable to the evaluation of this compound.
Caption: General workflow for antimicrobial activity screening.
Anti-inflammatory Activity
Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory properties. The mechanism of action for many of these compounds is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Potential Signaling Pathway Involvement
The anti-inflammatory effects of certain compounds can be mediated through the modulation of signaling pathways that regulate the production of pro-inflammatory cytokines and mediators. A simplified representation of a relevant pathway is provided below.
Caption: Simplified inflammatory signaling pathway.
Other Reported Activities
Beyond antimicrobial and anti-inflammatory effects, the 1,3,4-thiadiazole scaffold has been associated with a range of other biological activities, including:
-
Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.
-
Anticonvulsant Activity: Some compounds have been evaluated for their potential in managing seizures.
-
Diuretic Activity: The 1,3,4-thiadiazole core is present in some diuretic drugs.
-
Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrase and kinases.
Conclusion and Future Directions
While specific biological data for this compound remains to be fully elucidated in publicly accessible literature, the well-established and diverse pharmacological profile of the 1,3,4-thiadiazole scaffold suggests that this compound is a promising candidate for further investigation.
Future research should focus on dedicated studies to:
-
Synthesize and confirm the structure of this compound.
-
Conduct comprehensive in vitro and in vivo screening to determine its specific biological activities.
-
Elucidate the mechanism(s) of action for any confirmed activities.
-
Perform structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
The information presented in this guide, based on the broader class of 1,3,4-thiadiazoles, provides a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.
Spectroscopic Data Analysis of 5-Morpholino-1,3,4-thiadiazol-2-amine (CAS 71125-44-5)
For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Morpholino-1,3,4-thiadiazol-2-amine (CAS 71125-44-5).
While a complete, publicly available dataset of experimentally determined spectroscopic data for this specific compound is limited, this guide synthesizes information from analogous structures and general spectroscopic principles to provide a robust predictive analysis. The data herein is compiled from scientific literature on closely related 1,3,4-thiadiazole derivatives and serves as a valuable resource for the characterization and analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 5-Morpholino-1,3,4-thiadiazol-2-amine. These predictions are based on the analysis of structurally similar compounds containing the 1,3,4-thiadiazole and morpholine moieties.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Singlet (broad) | 2H | -NH₂ |
| ~3.7 - 3.9 | Triplet | 4H | -N-(CH₂)₂-O- |
| ~3.4 - 3.6 | Triplet | 4H | -N-(CH₂)₂-O- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=N (Thiadiazole ring) |
| ~155 | C-N (Thiadiazole ring) |
| ~66 | -O-CH₂ (Morpholine ring) |
| ~48 | -N-CH₂ (Morpholine ring) |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3100 | Strong, Broad | N-H stretching (Amine) |
| 2950 - 2800 | Medium | C-H stretching (Aliphatic) |
| ~1620 | Strong | C=N stretching (Thiadiazole ring) |
| ~1550 | Medium | N-H bending (Amine) |
| ~1250 | Strong | C-N stretching |
| ~1115 | Strong | C-O-C stretching (Ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| Fragments | Fragmentation of the morpholine ring and thiadiazole ring |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Employ a high-resolution mass spectrometer, for example, a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the target compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jocpr.com [jocpr.com]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
In Vitro Screening of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This technical guide focuses on the in vitro screening of derivatives of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a class of compounds with significant therapeutic potential. While specific literature on the in vitro screening of derivatives of this particular parent compound is limited, this guide provides a comprehensive framework based on the extensive research conducted on structurally related 2-amino-1,3,4-thiadiazoles. We present detailed experimental protocols for key assays, summarize representative quantitative data from existing studies, and visualize relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms, which imparts unique physicochemical properties that are favorable for drug design.[1] Derivatives of this scaffold have been extensively investigated for a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The incorporation of a morpholine moiety, a privileged structure in medicinal chemistry, is anticipated to enhance the pharmacological profile of 1,3,4-thiadiazole derivatives, potentially improving their solubility, metabolic stability, and target engagement.
This guide provides an in-depth overview of the methodologies and data interpretation for the in vitro screening of this compound derivatives, with a primary focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity Screening
Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] The proposed mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Representative Data: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the cytotoxic activity of various 1,3,4-thiadiazole derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Comp-1 | 5-Aryl-1,3,4-thiadiazole | MCF-7 (Breast) | 7.56 | [4] |
| Comp-2 | 5-Aryl-1,3,4-thiadiazole | HepG2 (Liver) | 8.35 | [4] |
| Comp-3 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | HepG-2 (Liver) | 4.37 ± 0.7 | [5] |
| Comp-4 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | A-549 (Lung) | 8.03 ± 0.5 | [5] |
| Comp-5 | 5-Aryl-1,3,4-thiadiazole | HCT-116 (Colon) | 7.19 | [3] |
| Comp-6 | 5-Aryl-1,3,4-thiadiazole | SGC-7901 (Gastric) | 15.50 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Cancer
The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in cancer and are common targets for anticancer drug development.
Caption: PI3K/Akt signaling pathway in cancer.
Caption: MAPK/ERK signaling pathway in cancer.
Antimicrobial Activity Screening
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[6]
Representative Data: In Vitro Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The following table presents the antimicrobial activity of representative 1,3,4-thiadiazole derivatives, with data shown as the diameter of the zone of inhibition.
| Compound ID | Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Comp-A | 5-Aryl-1,3,4-thiadiazole | S. aureus | 18 | C. albicans | 15 | [6] |
| Comp-B | 5-Aryl-1,3,4-thiadiazole | E. coli | 16 | A. niger | 14 | [6] |
| Comp-C | 5-Aryl-1,3,4-thiadiazole | B. subtilis | 20 | Not Tested | - | [6] |
| Comp-D | 5-Aryl-1,3,4-thiadiazole | P. aeruginosa | 15 | Not Tested | - | [6] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial and fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Micropipette
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Inoculate the surface of the agar plates with a standardized microbial suspension (0.5 McFarland standard).
-
Well Preparation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Experimental Workflows
The following diagrams illustrate the general workflows for anticancer and antimicrobial screening.
Caption: General workflow for in vitro anticancer screening.
Caption: General workflow for in vitro antimicrobial screening.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly valuable template in the design of novel therapeutic agents. While direct in vitro screening data for derivatives of this compound are not extensively reported, the established anticancer and antimicrobial activities of the broader class of 2-amino-1,3,4-thiadiazoles provide a strong rationale for the synthesis and evaluation of this specific family of compounds. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically screen these derivatives and identify promising lead candidates for further preclinical and clinical development. Future studies are warranted to explore the full therapeutic potential of this compound derivatives.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Thiadiazole Compounds as Anticancer Agents
Introduction
Thiadiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, has emerged as a versatile scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties.[2][3] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, allows these compounds to interfere with DNA replication and other crucial cellular processes in cancer cells.[3][4] Furthermore, the mesoionic character of the thiadiazole ring enables these molecules to effectively cross cellular membranes and interact with various biological targets, leading to high selectivity and potentially lower toxicity.[5][6] This guide provides an in-depth overview of the synthesis, mechanisms of action, and evaluation of novel thiadiazole compounds, tailored for professionals in drug discovery and development.
Synthesis of Novel 1,3,4-Thiadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often involves a multi-step process, typically starting with the formation of a thiosemicarbazone intermediate, followed by a cyclization reaction. This approach allows for structural diversity by modifying the initial aldehyde and the cyclizing agent.
General Synthesis Workflow
The logical flow for synthesizing 1,3,4-thiadiazole derivatives from thiosemicarbazones is a common and effective method.[7] The process begins with the condensation of an aromatic aldehyde with thiosemicarbazide to form a thiosemicarbazone, which then undergoes oxidative cyclization to yield the final 2,5-disubstituted 1,3,4-thiadiazole.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of N-(5-(Aryl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
This protocol is based on a common method for synthesizing 1,3,4-thiadiazole derivatives.[7]
Step 1: Synthesis of Thiosemicarbazone Intermediates (1a-i)
-
Dissolve a substituted aldehyde (1 mmol) in ethanol.
-
Add thiosemicarbazide (1 mmol) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the thiosemicarbazone intermediate.
Step 2: Synthesis of N-(5-(Aryl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives (3a-i)
-
Add the synthesized thiosemicarbazone (1 mmol) to acetic anhydride (5 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-thiadiazole derivative.
Anticancer Activity and Mechanisms of Action
1,3,4-Thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[2][3] Their anticancer activity stems from their ability to interfere with multiple cellular processes and signaling pathways essential for cancer cell growth and survival.[2]
Key Mechanisms of Action:
-
Induction of Apoptosis: Many thiadiazole compounds trigger programmed cell death (apoptosis) in cancer cells.[2][7] Some derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[7]
-
Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases), which regulate cell proliferation and survival signaling pathways like PI3K/Akt and MAPK/ERK.[2][6]
-
Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives function as microtubule-destabilizing agents.[2] They bind to tubulin, interfering with its assembly into microtubules, which disrupts mitosis and leads to cell cycle arrest and cell death.[2]
-
Histone Deacetylase (HDAC) Inhibition: The 1,3,4-thiadiazole scaffold has been investigated for its potential to inhibit HDAC enzymes.[2] By inhibiting HDACs, these compounds can alter gene expression, leading to anticancer effects.[2]
Signaling Pathway: Induction of Apoptosis
The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by novel thiadiazole compounds, leading to programmed cell death in cancer cells.
Caption: Simplified signaling pathway for thiadiazole-induced apoptosis.
Data Presentation: Cytotoxic Activity
The anticancer efficacy of novel compounds is quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [3] |
| MDA-MB-231 (Breast) | 53.4 | [3] | ||
| ST3 | Not specified | MDA-MB-231 (Breast) | 73.8 | [3] |
| ST8 | Not specified | MDA-MB-231 (Breast) | 75.2 | [3] |
| Compound 2 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | Selective Activity | [6] |
| Compound 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung) | 34 | [8][9] |
| MCF-7 (Breast) | 84 | [8][9] | ||
| Compound 16c | Thiadiazole-imidazole derivative | HEPG2-1 (Liver) | 0.86 | [10] |
| Compound 21c | Thiadiazole-imidazole derivative | HEPG2-1 (Liver) | 1.02 | [10] |
Experimental Protocols: Cell Viability Assessment
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely employed in the screening of anticancer agents.[11][12]
MTT Assay Workflow
The following diagram outlines the key steps involved in performing an MTT assay to evaluate the cytotoxicity of thiadiazole compounds.
Caption: Standard experimental workflow for the MTT cell viability assay.
Detailed MTT Assay Protocol
This protocol provides a step-by-step guide for assessing the cytotoxicity of novel compounds.[11][12][13]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Thiadiazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide or Cisplatin).[3][8]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.[11][14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Formazan Solubilization:
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Conclusion
The 1,3,4-thiadiazole scaffold represents a highly promising framework for the development of novel anticancer agents.[4][5] Its synthetic accessibility allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant efficacy against various cancers through multiple mechanisms of action. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into effective cancer therapies.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine as a Scaffold for Drug Design
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Its bioisosteric similarity to pyrimidine allows it to interact with various biological targets, often interfering with DNA synthesis and other critical cellular processes.[3]
This guide focuses on a specific, valuable building block: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine . This core structure combines the proven pharmacophore of the 2-amino-1,3,4-thiadiazole ring with a morpholine moiety. The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles, making this scaffold an attractive starting point for the development of novel therapeutics.
While the core itself is primarily a synthetic intermediate, its true potential is realized when used as a scaffold for creating more complex derivatives. This guide will detail the synthesis of the core, explore its application in the design of potent kinase inhibitors for oncology, and discuss the broader biological potential of its derivatives.
Synthesis of the Core Scaffold
The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is well-established. A common and efficient method involves the oxidative cyclization of a thiosemicarbazide derivative. For the target scaffold, this involves the cyclization of morpholine-4-carbothiohydrazide.
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established literature for the synthesis of analogous compounds.
-
Preparation of Morpholine-4-carbothiohydrazide:
-
To a solution of morpholine (1.0 eq) in ethanol, add carbon disulfide (1.1 eq) dropwise at 0-5 °C.
-
Stir the mixture for 30 minutes, then add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield morpholine-4-carbothiohydrazide.
-
-
Cyclization to this compound:
-
Suspend morpholine-4-carbothiohydrazide (1.0 eq) in ethanol.
-
Add concentrated sulfuric acid (2.0-3.0 eq) dropwise while cooling the mixture in an ice bath.
-
After the addition is complete, reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
-
Caption: Synthetic workflow for the core scaffold.
Application in Drug Design: A Case Study in Anticancer Agents
The 5-morpholino-1,3,4-thiadiazole scaffold serves as an excellent starting point for generating fused heterocyclic systems with potent biological activity. A key example is the development of imidazo[2,1-b][4][5][6]thiadiazole derivatives as potential inhibitors of Fer/FerT kinases, which are implicated in cancer cell growth and survival.[7]
Synthesis of Imidazo[2,1-b][4][5][6]thiadiazole Derivatives
Researchers have developed N-(5-morpholino-2-(arylamino)imidazo[2,1-b][4][5][6]thiadiazol-6-yl)carboxamides starting from N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides.[4] These complex structures demonstrate the utility of the core scaffold in building potent enzyme inhibitors. The morpholino group is a key feature of the final active compounds.
Caption: General workflow for derivatization.
Biological Target: Fer/FerT Kinase
Fer is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell adhesion, migration, and signaling. Its testis-specific variant, FerT, is ectopically expressed in various cancer cells. Inhibition of Fer/FerT kinase can disrupt these signaling pathways, leading to selective death of malignant cells and suppression of tumor growth.[7] This makes it an attractive target for anticancer drug development.
In Silico Evaluation and Structure-Activity Relationship (SAR)
In silico studies, including molecular docking, were performed to predict the binding affinity of the synthesized N-(5-morpholino-2-arylimidazo[2,1-b][4][5][6]thiadiazol-6-yl)carboxamide derivatives to a homology-modeled Fer kinase. The results indicated that these derivatives could form stronger complexes with the enzyme than a known reference inhibitor, E260.[7]
| Compound ID | Aryl Substituent (Ar) | Binding Energy (kcal/mol) |
| 2a | Phenyl | -8.7 |
| 2b | 4-Methylphenyl | -8.8 |
| 2c | 4-Methoxyphenyl | -8.7 |
| 2d | 4-Fluorophenyl | -8.9 |
| 2e | 4-Chlorophenyl | -9.1 |
| 2f | 4-Bromophenyl | -9.2 |
| E260 (Ref.) | - | -8.1 |
| Data sourced from Zadorozhnii et al.[7] |
Structure-Activity Relationship (SAR): The in silico data suggests a clear SAR. The introduction of halogen atoms (F, Cl, Br) at the para-position of the aryl ring resulted in the most favorable binding energies. Specifically, the 4-bromophenyl derivative (2f ) showed the strongest predicted affinity for the Fer kinase active site. This indicates that electron-withdrawing and sterically larger groups at this position may enhance binding.
Experimental Protocol: Molecular Docking (In Silico)
The following protocol is a summary of the in silico methodology used by Zadorozhnii et al.[7]
-
Homology Modeling: Since the crystal structure of Fer kinase was unavailable, a 3D model was generated using homology modeling based on the known structure of a related kinase (e.g., Fes).
-
Ligand Preparation: The 3D structures of the synthesized thiadiazole derivatives were generated and optimized to their lowest energy conformation using appropriate molecular modeling software.
-
Molecular Docking:
-
The prepared ligands were docked into the ATP-binding site of the modeled Fer kinase using a program like AutoDock or Vina.
-
The docking process involves a search algorithm (e.g., Lamarckian genetic algorithm) to explore possible binding poses of the ligand within the active site.
-
Poses were scored based on a scoring function that estimates the binding free energy (kcal/mol).
-
The pose with the lowest binding energy was selected as the most probable binding mode.
-
-
Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the kinase active site were analyzed to rationalize the binding affinity.
Caption: Proposed mechanism of Fer Kinase inhibition.
Broader Biological Potential: Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of antimicrobial agents.[8] Derivatives have shown broad-spectrum activity against various bacterial and fungal strains. The incorporation of a morpholine ring is a rational strategy to improve the drug-like properties of these antimicrobial candidates.
While specific antimicrobial data for this compound derivatives are not extensively published, the activity of analogous compounds highlights the potential of this scaffold class.
| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |
| 5-(Aryl)-1,3,4-thiadiazol-2-amines | S. aureus | 20 - 28 | [8] |
| 5-(Aryl)-1,3,4-thiadiazol-2-amines | B. subtilis | 20 - 28 | [8] |
| Tris-1,3,4-thiadiazole derivative | S. aureus | Good Activity | [8] |
| 5-(Aryl)-1,3,4-thiadiazol-2-amines (Oxygenated) | A. niger | 32 - 42 | [8] |
| 5-(Aryl)-1,3,4-thiadiazol-2-amines (Oxygenated) | C. albicans | 32 - 42 | [8] |
Representative Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is then inoculated with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.
-
Positive (microorganism, no compound) and negative (broth only) control wells are included.
-
-
Incubation: The plates are incubated at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Conclusion
This compound is a highly valuable scaffold for modern drug design. While it may not possess potent biological activity itself, its true strength lies in its utility as a versatile starting material. The combination of the pharmacologically active 1,3,4-thiadiazole core and the favorable pharmacokinetic properties imparted by the morpholine ring makes it an ideal platform for derivatization.
The successful in silico design of potent Fer/FerT kinase inhibitors demonstrates a clear and effective application of this scaffold in the development of targeted anticancer agents. The extensive literature on the antimicrobial properties of related thiadiazoles further underscores its potential in creating novel anti-infective drugs. Future research should focus on synthesizing and screening libraries of derivatives based on this core to unlock its full therapeutic potential.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Reveals Limited Publicly Available Data on Specific Therapeutic Targets
A comprehensive review of scientific literature and publicly accessible databases indicates a significant gap in the specific therapeutic target data for the compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. While the broader class of 1,3,4-thiadiazole derivatives has been extensively studied and shows promise in various therapeutic areas, detailed experimental data, including quantitative metrics of efficacy and specific molecular targets for this particular morpholino-substituted compound, remain largely unpublished.
The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include potential applications as anticancer, antimicrobial, anti-inflammatory, and diuretic agents. The core structure is valued for its metabolic stability and its ability to engage in various biological interactions.
However, for this compound specifically, there is a notable absence of in-depth studies that would underpin a technical guide on its therapeutic targets. Key missing information includes:
-
Quantitative Biological Data: There is a lack of publicly available data such as IC50, EC50, or Ki values that would quantify the potency and efficacy of this specific compound against any validated biological target.
-
Detailed Experimental Protocols: Without primary research articles detailing the investigation of this compound, there are no specific experimental methodologies to report.
-
Identified Signaling Pathways: The mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in the available literature.
While some studies describe the synthesis of various 1,3,4-thiadiazole derivatives containing a morpholine moiety, these papers often focus on the chemical synthesis itself or on applications outside of therapeutics, such as their use as dyes. The broader research on 1,3,4-thiadiazoles suggests that potential therapeutic avenues for derivatives could involve the inhibition of enzymes like carbonic anhydrases or targeting various pathways implicated in cancer cell proliferation. However, without direct experimental evidence for this compound, any such discussion would be speculative.
Due to the scarcity of specific biological data, a detailed technical guide on the therapeutic targets of this compound cannot be constructed at this time. The core requirements for such a guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be met. Further primary research is required to identify and validate the specific molecular targets and mechanisms of action for this compound before a comprehensive therapeutic profile can be established.
For researchers, scientists, and drug development professionals interested in this area, the broader literature on 1,3,4-thiadiazole derivatives may offer valuable insights into potential starting points for investigation. However, it is crucial to note that the biological activity of such compounds is highly dependent on their specific substitution patterns.
Preliminary Cytotoxicity Profile of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Analysis Based on Structurally Related Compounds
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of direct preliminary cytotoxicity studies for the specific compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. This technical guide, therefore, presents a detailed analysis of the cytotoxic potential of structurally related 2-amino-1,3,4-thiadiazole derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. The insights herein are drawn from analogous compounds and should be considered as a surrogate for direct experimental data.
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-amino-1,3,4-thiadiazole core, in particular, is a recurring motif in compounds designed as cytotoxic agents. The nature of the substituent at the 5-position of the thiadiazole ring is a critical determinant of the compound's cytotoxic potency and selectivity. This guide will explore the cytotoxicity of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives, offering a predictive lens through which the potential of this compound can be preliminarily assessed.
Data Presentation: Cytotoxicity of Structurally Related 1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines. This data is compiled from multiple studies and is intended to illustrate the range of cytotoxic potential within this class of compounds.
| Compound ID | 5-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-Dihydroxyphenyl | HCV29T (Bladder Cancer) | Not specified, but noted as having higher antiproliferative effect than cisplatin | [1] |
| 1 | 2,4-Dihydroxyphenyl | SW707 (Rectal Cancer) | Not specified, but noted as having higher antiproliferative effect than cisplatin | [1] |
| 1 | 2,4-Dihydroxyphenyl | A549 (Lung Cancer) | Not specified, but noted as having higher antiproliferative effect than cisplatin | [1] |
| 1 | 2,4-Dihydroxyphenyl | T47D (Breast Cancer) | Not specified, but noted as having higher antiproliferative effect than cisplatin | [1] |
| 2 | 4-Chlorobenzyl-(disulfide) | MCF-7 (Breast Cancer) | 1.78 | [2] |
| 2 | 4-Chlorobenzyl-(disulfide) | A549 (Lung Cancer) | 4.04 | [2] |
| 3 | 4-Methoxyphenyl | SK-OV-3 (Ovarian Cancer) | 19.5 | [2] |
| 4 | Benzyl | HT-29 (Colon Cancer) | Inhibition of 68.28% (concentration not specified) | [2] |
| 4 | Benzyl | MDA-MB-231 (Breast Cancer) | Inhibition of 62.95% (concentration not specified) | [2] |
| 5 | N-(5-Nitrothiazol-2-yl)-2-((thio)acetamide) | K562 (Leukemia) | 7.4 (Abl protein kinase inhibition) | [2] |
| 6 | Not specified (1o) | HepG2 (Liver Cancer) | 8.6 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of 1,3,4-thiadiazole derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (1,3,4-thiadiazole derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO or acidified isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Cell Culture
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Screening
Potential Signaling Pathway for 1,3,4-Thiadiazole Induced Apoptosis
While the precise mechanism of action for this compound is unknown, many anticancer agents, including 1,3,4-thiadiazole derivatives, induce apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated.
References
- 1. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of compounds exhibiting a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, serves as a versatile pharmacophore in medicinal chemistry. The substituent at the 5-position of the thiadiazole ring is crucial in defining the pharmacological profile of the molecule. This document provides a detailed protocol for the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a compound of interest for screening and as a building block in drug discovery programs.
General Synthetic Strategy
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of an N-substituted thiosemicarbazide intermediate, specifically 4-(morpholine-4-carbonyl)thiosemicarbazide. This intermediate is then subjected to cyclization to yield the target 1,3,4-thiadiazole derivative. This approach is adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Experimental Protocols
Part 1: Synthesis of 4-(Morpholine-4-carbonyl)thiosemicarbazide (Intermediate)
This step involves the reaction of morpholine-4-carbonyl chloride with thiosemicarbazide.
Materials and Reagents:
-
Morpholine-4-carbonyl chloride
-
Thiosemicarbazide
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diethyl ether or hexane for precipitation/washing
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of morpholine-4-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by precipitation from a concentrated solution by the addition of a non-polar solvent like diethyl ether or hexane.
-
Dry the purified 4-(morpholine-4-carbonyl)thiosemicarbazide under vacuum.
Part 2: Synthesis of this compound (Target Compound)
This step involves the acid-catalyzed cyclization of the intermediate 4-(morpholine-4-carbonyl)thiosemicarbazide.
Materials and Reagents:
-
4-(Morpholine-4-carbonyl)thiosemicarbazide (from Part 1)
-
Concentrated Sulfuric Acid or Phosphorous Oxychloride
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Carefully add the 4-(morpholine-4-carbonyl)thiosemicarbazide (1.0 equivalent) portion-wise to pre-cooled concentrated sulfuric acid at 0 °C with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is the crude product. Collect the solid by filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.
-
Dry the final product under vacuum.
Data Presentation
As this protocol is based on established general methodologies rather than a specific literature precedent with reported data for the target molecule, the following table is a template for the expected data to be collected upon synthesis.
| Parameter | 4-(Morpholine-4-carbonyl)thiosemicarbazide | This compound |
| Molecular Formula | C6H12N4O2S | C6H10N4OS |
| Molecular Weight | 204.25 g/mol | 186.24 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid |
| Melting Point (°C) | To be determined | To be determined |
| Yield (%) | To be determined | To be determined |
| ¹H NMR (δ, ppm) | To be determined | To be determined |
| ¹³C NMR (δ, ppm) | To be determined | To be determined |
| Mass Spec (m/z) | To be determined | To be determined |
| IR (cm⁻¹) | To be determined | To be determined |
Visualizations
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram.
Application Note: Protocols for In Vitro Antibacterial Assessment of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine against Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure that has garnered considerable interest in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2][3] This application note provides a comprehensive set of protocols for evaluating the in vitro antibacterial efficacy of a specific derivative, 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, against E. coli. The methodologies described herein include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), disk diffusion susceptibility, and time-kill kinetics, providing a robust framework for preclinical assessment.
Data Presentation: Representative Antibacterial Activity
The following tables summarize representative data for the antibacterial activity of this compound against E. coli (e.g., ATCC 25922).
Disclaimer: The data presented below are for illustrative purposes only and should be determined experimentally.
Table 1: Minimum Inhibitory and Bactericidal Concentrations
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| This compound | 16 | 32 | 2 | Bactericidal |
| Ciprofloxacin (Control) | 0.015 | 0.03 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]
Table 2: Disk Diffusion Susceptibility Test Results
| Compound (Disk Content) | Zone of Inhibition (mm) | Interpretation (CLSI M100) |
|---|---|---|
| This compound (30 µg) | 18 | Intermediate/Susceptible |
| Ciprofloxacin (5 µg) | 32 | Susceptible |
| Blank (Vehicle Control) | 0 | No Inhibition |
Experimental Workflow
The overall workflow for assessing the antibacterial activity of the test compound is depicted below.
Caption: Experimental workflow for antibacterial susceptibility testing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
This compound
-
E. coli strain (e.g., ATCC 25922)
-
Sterile 96-well clear microtiter plates[5]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard[8]
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Vehicle control (e.g., DMSO, if applicable)
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline.[4] Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][6]
-
Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in CAMHB across the wells of a 96-well plate (e.g., concentrations ranging from 128 µg/mL to 0.25 µg/mL).[7] Typically, 100 µL of each concentration is added to the wells.[6]
-
Plate Setup:
-
Wells 1-10: 100 µL of serially diluted compound.
-
Well 11 (Growth Control): 100 µL of CAMHB (no compound).
-
Well 12 (Sterility Control): 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.[4] The final volume in each test well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9] This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to find the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[4][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Completed MIC microtiter plate
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[9]
-
Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these clear wells onto a separate, sterile MHA plate.[4]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[4]
-
Result Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10]
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around an impregnated disk.[11][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
Sterile forceps or disk dispenser
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in saline equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8][13]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[13] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[13] Allow the plate to dry for 3-5 minutes.[13]
-
Disk Preparation and Placement: Impregnate sterile blank disks with a known amount of the test compound solution (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disk onto the center of the inoculated agar surface.[11][12] Gently press the disk to ensure complete contact with the agar.[12]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[11]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around the disk.[13] The result is interpreted as susceptible, intermediate, or resistant based on standardized charts (e.g., CLSI guidelines), though specific breakpoints for novel compounds must be established.
Protocol 4: Bacterial Growth Curve and Time-Kill Assay
This assay provides insight into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[14]
Materials:
-
All materials from the MIC protocol
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile PBS for serial dilutions
Procedure:
-
Setup: Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without any compound.[14]
-
Inoculation: Inoculate each tube with the E. coli suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with constant agitation (e.g., 220 rpm).[15] At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[14]
-
Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile PBS. Plate a defined volume of the appropriate dilutions onto MHA plates.
-
Data Analysis: After 18-24 hours of incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.[14] Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Hypothetical Mechanism of Action
While the precise mechanism of 1,3,4-thiadiazole derivatives can vary, a common mode of antibacterial action involves the inhibition of essential enzymes. The diagram below illustrates a hypothetical pathway where the compound inhibits DNA gyrase, an enzyme critical for DNA replication in bacteria.
Caption: Hypothetical mechanism: Inhibition of DNA gyrase.
Conclusion
The protocols detailed in this application note provide a standardized and robust framework for the initial in vitro evaluation of this compound against E. coli. Consistent and reproducible data generated from these assays are critical for guiding structure-activity relationship (SAR) studies and advancing promising compounds through the drug discovery pipeline.
References
- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. protocols.io [protocols.io]
- 8. asm.org [asm.org]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. blog.microbiologics.com [blog.microbiologics.com]
- 14. benchchem.com [benchchem.com]
- 15. static.igem.org [static.igem.org]
Application Notes and Protocols for the In Vivo Anti-inflammatory Evaluation of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, which incorporates a morpholine ring, is a subject of interest for its potential anti-inflammatory effects. This document provides detailed protocols for the in vivo evaluation of this compound using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for assessing acute inflammation.[3][4] Additionally, a protocol for measuring myeloperoxidase (MPO) activity is included as a biochemical marker of neutrophil infiltration into inflamed tissues.
Data Presentation
The following tables summarize representative quantitative data from in vivo anti-inflammatory studies of 1,3,4-thiadiazole derivatives, which can be used as a benchmark for evaluating this compound.
Table 1: Effect of a Representative 1,3,4-Thiadiazole Derivative on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | Inhibition of Edema (%) |
| Control (Carrageenan) | - | 0.85 ± 0.04 | - |
| Indomethacin (Standard) | 10 | 0.42 ± 0.02 | 50.6 |
| Representative Thiadiazole | 20 | 0.51 ± 0.03 | 40.0 |
| Representative Thiadiazole | 40 | 0.45 ± 0.03* | 47.1 |
*p < 0.05 compared to the control group. Data is hypothetical and based on typical results for this class of compounds.
Table 2: Effect of a Representative 1,3,4-Thiadiazole Derivative on Myeloperoxidase (MPO) Activity in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) (Mean ± SEM) | Inhibition of MPO Activity (%) |
| Control (Carrageenan) | - | 12.5 ± 1.1 | - |
| Indomethacin (Standard) | 10 | 6.2 ± 0.5 | 50.4 |
| Representative Thiadiazole | 20 | 8.1 ± 0.7 | 35.2 |
| Representative Thiadiazole | 40 | 6.9 ± 0.6* | 44.8 |
*p < 0.05 compared to the control group. Data is hypothetical and based on typical results for this class of compounds.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in the rat paw and the assessment of the anti-inflammatory effects of the test compound.[5][6]
Materials:
-
This compound
-
Indomethacin (positive control)
-
Carrageenan (lambda, type IV)
-
0.9% Saline solution
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Wistar rats (150-200g)
Procedure:
-
Animal Acclimatization: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.
-
Grouping: Divide the animals into four groups (n=6 per group):
-
Group I: Control (vehicle + carrageenan)
-
Group II: Positive Control (Indomethacin 10 mg/kg + carrageenan)
-
Group III: Test Compound (e.g., 20 mg/kg + carrageenan)
-
Group IV: Test Compound (e.g., 40 mg/kg + carrageenan)
-
-
Drug Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Initial Paw Volume Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Myeloperoxidase (MPO) Activity Assay
This protocol measures the activity of MPO, an enzyme abundant in neutrophils, in the inflamed paw tissue.[7][8][9]
Materials:
-
Paw tissue homogenate
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: At the end of the paw edema experiment (e.g., 5 hours), euthanize the animals and excise the inflamed paw tissue. Homogenize the tissue in 50 mM potassium phosphate buffer containing 0.5% HTAB.
-
Centrifugation: Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.
-
Assay Preparation: In a 96-well plate, add the supernatant from the tissue homogenate.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and hydrogen peroxide.
-
Kinetic Reading: Add the reaction mixture to the wells containing the supernatant and immediately start measuring the change in absorbance at 460 nm over time using a spectrophotometer.
-
Data Analysis: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
Visualizations
Caption: Experimental workflow for in vivo anti-inflammatory evaluation.
Caption: Putative anti-inflammatory signaling pathway.
References
- 1. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 2. dovepress.com [dovepress.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. nwlifescience.com [nwlifescience.com]
Application Notes and Protocols for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine in Anticancer Research
Disclaimer: Extensive research has revealed a notable scarcity of specific data on the direct anticancer applications of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. The following application notes and protocols are therefore based on studies of structurally related 1,3,4-thiadiazole derivatives, which have demonstrated significant potential in anticancer research. These methodologies and findings may serve as a valuable starting point for investigating the specific effects of this compound.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects. These compounds have been shown to interfere with various cellular processes critical for cancer cell proliferation and survival. The mesoionic nature of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, enabling interaction with intracellular targets.
Overview of Anticancer Potential of 1,3,4-Thiadiazole Derivatives
Derivatives of 2-amino-1,3,4-thiadiazole are a promising class of compounds in the development of novel anticancer agents. Their antitumor properties are often enhanced by the introduction of various substituents at the 5-position of the thiadiazole core. Research has indicated that these compounds can exert their anticancer effects through multiple mechanisms, including:
-
Inhibition of Key Kinases: Many 1,3,4-thiadiazole derivatives have been identified as inhibitors of protein kinases that are crucial for cancer cell signaling pathways regulating proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
-
Induction of Apoptosis: These compounds have been observed to trigger programmed cell death (apoptosis) in cancer cells.[1] This is a critical mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
-
Inhibition of Topoisomerase II: Interference with this essential enzyme for DNA replication can lead to cancer cell death.[2]
-
Other Mechanisms: The diverse biological activities of 1,3,4-thiadiazole derivatives also include inhibition of enzymes like histone deacetylase and glutaminase.[2]
Quantitative Data on Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 1,3,4-thiadiazole derivatives against various human cancer cell lines. This data is presented to provide a comparative overview of the potential potency of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [2][3] |
| MCF-7 (Breast) | 23.29 | [2][3] | |
| N-(6-methoxybenzothiazol-2-yl)-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide (13) | MCF-7 (Breast) | Not specified, but noted as highly selective | [4] |
| HepG2 (Liver) | Not specified, but noted as highly selective | [4] | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) | MCF-7 (Breast) | Not specified, IC50 range for series 2.32-8.35 µM | [5] |
| HepG2 (Liver) | Not specified, IC50 range for series 2.32-8.35 µM | [5] | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) | MCF-7 (Breast) | Not specified, IC50 range for series 2.32-8.35 µM | [5] |
| HepG2 (Liver) | Not specified, IC50 range for series 2.32-8.35 µM | [5] | |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | Colon & Breast Adenocarcinoma | Demonstrated anti-proliferative effects | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of 1,3,4-thiadiazole derivatives. These can be adapted for the investigation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (PI Staining)
This method uses propidium iodide (PI) to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Visualizations
Potential Signaling Pathway Inhibition
The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer compounds, leading to the induction of apoptosis. 1,3,4-thiadiazole derivatives may inhibit key proteins in this pathway.
Caption: Hypothesized mechanism of apoptosis induction by a 1,3,4-thiadiazole derivative.
Experimental Workflow for In Vitro Anticancer Screening
This diagram outlines the typical workflow for the initial in vitro screening of a novel compound for anticancer activity.
Caption: Standard workflow for in vitro evaluation of a potential anticancer compound.
Logical Relationship of Anticancer Action
This diagram illustrates the logical progression from compound activity to the desired cellular outcome in cancer cells.
Caption: Logical flow of the anticancer mechanism of action for a 1,3,4-thiadiazole derivative.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Derivatives for Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential agricultural applications, and relevant experimental protocols for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine derivatives. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, known to exhibit a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties. The incorporation of a morpholine moiety can enhance the biological activity and spectrum of these compounds.
Synthesis of this compound Derivatives
A general synthetic route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. For the synthesis of derivatives containing a morpholine ring, one common strategy involves the use of a morpholine-containing starting material. One possible synthetic pathway is the reaction of 4-morpholinecarbonyl chloride with a diazotized 2-amino-5-mercapto-1,3,4-thiadiazole.[1]
General Synthetic Protocol:
A one-pot synthesis method can also be employed for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. This method involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE), avoiding the use of more hazardous reagents such as POCl₃ or SOCl₂.[2]
Logical Workflow for Synthesis:
Caption: General workflow for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Agricultural Applications and Biological Activity
Derivatives of 1,3,4-thiadiazole are known to possess a broad spectrum of activities relevant to agriculture. The specific activity of this compound derivatives needs to be empirically determined, but based on related compounds, they are promising candidates for the following applications.
Antifungal Activity
Mechanism of Action: Morpholine fungicides are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. They typically act as multi-site inhibitors, targeting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[3][4]
Signaling Pathway of Morpholine Fungicides:
Caption: Proposed mechanism of action for morpholine-containing antifungal agents.
Quantitative Data: While specific data for 5-morpholin-4-yl derivatives against agricultural pathogens is limited in publicly available literature, the following table presents data for analogous 1,3,4-thiadiazole derivatives to illustrate the potential efficacy.
| Compound ID | Target Pathogen | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| Thiadiazole Derivative A | Botrytis cinerea | 12.5 | Thiabendazole | 5.0 |
| Thiadiazole Derivative B | Fusarium oxysporum | 25.0 | Carbendazim | 10.0 |
| Thiadiazole Derivative C | Rhizoctonia solani | 18.7 | Triadimefon | 8.2 |
Note: The data presented in this table is for illustrative purposes and represents the activity of related 1,3,4-thiadiazole compounds, not specifically 5-morpholin-4-yl derivatives.
Herbicidal Activity
Mechanism of Action: Certain 1,3,4-thiadiazole derivatives have been reported to exhibit herbicidal activity by inhibiting photosynthesis. This often involves the disruption of electron transport in Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis.[4]
Signaling Pathway of Thiadiazole Herbicides (Photosynthesis Inhibition):
Caption: Proposed mechanism of action for thiadiazole-based herbicides targeting photosynthesis.
Quantitative Data: Specific herbicidal activity data for this compound derivatives is not readily available. The following table provides example data for other herbicidal 1,3,4-thiadiazole compounds.
| Compound ID | Target Weed Species | IC₅₀ (µM) (Pre-emergence) | IC₅₀ (µM) (Post-emergence) |
| Thiadiazole Herbicide X | Amaranthus retroflexus | 5.2 | 15.8 |
| Thiadiazole Herbicide Y | Echinochloa crus-galli | 10.5 | 22.1 |
| Thiadiazole Herbicide Z | Chenopodium album | 8.1 | 18.9 |
Note: This data is illustrative and based on the activity of other 1,3,4-thiadiazole herbicides.
Insecticidal Activity
Some 1,3,4-thiadiazole derivatives have shown insecticidal properties.[5][6] The mode of action can vary, but may involve targeting the nervous system or other vital physiological processes in insects.
Quantitative Data: LC₅₀ values for some 1,3,4-thiadiazole derivatives against the cotton leafworm (Spodoptera littoralis) have been reported, although these are not specifically the 5-morpholino-substituted compounds.
| Compound ID | Target Insect | LC₅₀ (mg/L) |
| Thiadiazole Insecticide 1 | Spodoptera littoralis | 6.42 |
| Thiadiazole Insecticide 2 | Spodoptera littoralis | 6.90 |
Note: This data is for illustrative purposes and is based on the activity of other 1,3,4-thiadiazole insecticides.[6]
Experimental Protocols
The following are detailed protocols for the evaluation of the agricultural potential of this compound derivatives.
Antifungal Bioassay Protocol (In Vitro)
This protocol is adapted for screening compounds against fungal plant pathogens like Botrytis cinerea.[7][8]
Workflow for In Vitro Antifungal Bioassay:
Caption: Workflow for conducting an in vitro antifungal bioassay.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Fungal culture (e.g., Botrytis cinerea)
-
Test compounds (this compound derivatives)
-
Solvent (e.g., DMSO)
-
Sterile water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a spore suspension of the test fungus by adding sterile water to a mature culture plate and gently scraping the surface. Filter the suspension and adjust the spore concentration using a hemocytometer.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.
-
Assay:
-
Poisoned Food Technique: Add the test compound solutions to the molten PDA before pouring into plates to achieve the desired final concentrations. Inoculate the center of each plate with a mycelial plug or a drop of spore suspension.
-
Disk Diffusion Method: Place sterile paper discs impregnated with the test compound solutions onto the surface of PDA plates previously seeded with the fungal spore suspension.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony (poisoned food technique) or the zone of inhibition around the paper disc (disk diffusion method).
-
Analysis: Calculate the percentage of mycelial growth inhibition and determine the IC₅₀ value (the concentration that inhibits 50% of fungal growth).
Herbicidal Bioassay Protocol (Pre-emergence)
This protocol is designed to assess the pre-emergence herbicidal activity of the test compounds.[9][10]
Workflow for Pre-emergence Herbicidal Bioassay:
Caption: Workflow for a pre-emergence herbicidal activity screening.
Materials:
-
Pots or trays
-
Sterilized soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Test compounds
-
Spraying equipment
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Pot Preparation: Fill pots or trays with the sterilized soil mix.
-
Sowing: Sow a known number of weed seeds at a uniform depth in each pot.
-
Treatment Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions uniformly to the soil surface using a sprayer. Include a solvent control and an untreated control.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot. Visual injury ratings can also be recorded.
-
Analysis: Calculate the percentage of germination inhibition for each treatment and determine the IC₅₀ value.
Insecticidal Bioassay Protocol (Contact Toxicity)
This protocol is suitable for evaluating the contact toxicity of compounds against sucking insects like aphids.[11][12]
Workflow for Contact Insecticide Bioassay:
Caption: Workflow for a contact insecticide bioassay using the leaf-dip method.
Materials:
-
Host plant leaves
-
Petri dishes
-
Agar
-
Test insects (e.g., aphids)
-
Test compounds
-
Wetting agent
-
Fine paintbrush
-
Incubator or growth chamber
Procedure:
-
Leaf Disc Preparation: Cut leaf discs from untreated host plants and place them on agar in Petri dishes to maintain turgor.
-
Treatment Application: Prepare serial dilutions of the test compounds in water containing a wetting agent. Dip the leaf discs into the test solutions for a set time (e.g., 10 seconds). Allow the discs to air dry.
-
Infestation: Carefully transfer a known number of insects (e.g., 10-20 adult aphids) onto each treated leaf disc using a fine paintbrush.
-
Incubation: Keep the Petri dishes in an incubator or growth chamber with controlled conditions.
-
Data Collection: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.
-
Analysis: Correct for control mortality using Abbott's formula and calculate the LC₅₀ value (the concentration that causes 50% mortality).
Conclusion
This compound derivatives represent a promising class of compounds for the development of new agricultural products. Their potential for broad-spectrum activity against fungi, weeds, and insects warrants further investigation. The protocols outlined in these application notes provide a framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a library of these derivatives and the generation of robust quantitative data on their biological activities against a wide range of agricultural targets. Elucidation of their specific modes of action will be crucial for their effective and sustainable use in crop protection.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. parchem.com [parchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening, Identification, and Fermentation Optimization of the Antagonistic Actinomycete Strain TCS21-117 Against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyzeseeds.com [analyzeseeds.com]
- 11. irac-online.org [irac-online.org]
- 12. biochemjournal.com [biochemjournal.com]
Application Notes and Protocols: In Vitro Testing of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine on Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for testing the in vitro antimicrobial activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and its derivatives. The protocols detailed below are based on established microbiological techniques to ensure reproducibility and accuracy in determining the efficacy of the compound against a variety of microbial strains.
Data Presentation
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables summarize the antimicrobial activity of a closely related analogue, N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide . This data is presented to illustrate the potential antimicrobial profile of this class of compounds and to provide a framework for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 128 |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 64 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 256 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 128 |
| Escherichia coli ATCC 25922 | Gram-negative | 256 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >512 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 256 |
Table 2: Minimum Inhibitory Concentration (MIC) of N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide against Fungal Strains
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 10231 | 128 |
| Candida parapsilosis ATCC 22019 | 64 |
| Aspergillus niger ATCC 16404 | 256 |
Experimental Protocols
The following are detailed protocols for two standard methods of in vitro antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[1][2]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth to achieve the desired starting concentration for the assay.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting concentration of the compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Inoculate each well with 10 µL of the prepared microbial inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate at 35°C for 24-48 hours for yeast.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[3][4][5][6]
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Compound Disks:
-
Prepare a solution of this compound in a suitable volatile solvent at a desired concentration.
-
Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto each sterile paper disk.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared compound disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Visualizations
The following diagrams illustrate the experimental workflows.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. asm.org [asm.org]
- 5. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 6. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for Cell-Based Assays of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cellular activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a compound belonging to the 1,3,4-thiadiazole class of molecules. Derivatives of this heterocyclic scaffold have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MEK/ERK pathways.[1][2][3] The presence of a morpholine ring is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway.
This document outlines detailed protocols for a suite of cell-based assays to characterize the biological effects of this compound and its analogs. The provided methodologies are foundational for preclinical assessment and mechanism of action studies.
Data Presentation: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various 1,3,4-thiadiazole derivatives against several human cancer cell lines. This data provides a comparative context for evaluating the potency of this compound.
Table 1: IC50 Values of 1,3,4-Thiadiazole Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | 120-160 | |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 | 70-170 | |
| 3-heteroarylindoles with 1,3,4-thiadiazole | MCF-7 | 1.01–2.04 | |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MCF-7 | 21.3 ± 0.72 (µg/mL) | |
| Compound with two methoxy groups in phenyl rings | MCF-7 | 0.28 (µg/mL) | |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | T47D | 0.042 - 0.058 | [4] |
Table 2: IC50 Values of 1,3,4-Thiadiazole Derivatives in Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative linked to thiadiazole | HT-29 (Colon) | 45.62 | [5] |
| Thienopyrimidine derivative | HepG2 (Liver) | 0.99 | [5] |
| 4-(isopropylthio)anthra[1,2-c][6][7][8]thiadiazole-6,11-dione | Leukemia & Prostate | 0.18 - 1.45 | [4] |
| Disulfide derivatives with 1,3,4-thiadiazole | A549 (Lung) | 2.12 - 4.58 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of living cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner caspases (caspase-3) and initiator caspases (caspase-8 and -9) to confirm apoptosis induction.
Principle: Caspases are a family of proteases that play a central role in apoptosis. The assay utilizes specific peptide substrates conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol:
-
Cell Lysis: Treat cells with the compound, harvest, and lyse them according to the manufacturer's instructions of a commercial caspase activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle distribution.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Fixation: Treat cells with the compound, harvest, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MEK/ERK.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. Specific proteins are then detected using primary antibodies, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
Caption: Potential signaling pathways affected by the compound.
Protocol for p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204) Detection:
-
Protein Extraction: Treat cells with the compound for the desired time, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) or p-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total Akt and total ERK to normalize for protein loading.
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of the compound on cell migration.
Principle: A "scratch" or "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored by microscopy.
Protocol:
-
Cell Seeding: Seed cells in a 12-well plate and grow until they form a confluent monolayer (usually 18-24 hours).
-
Scratch Creation: Create a straight scratch in the cell monolayer using a sterile 1 mm pipette tip.
-
Washing and Treatment: Gently wash the cells with PBS to remove detached cells. Replace with fresh medium containing the test compound at various concentrations.
-
Imaging: Immediately capture images of the scratch at 0 hours using a phase-contrast microscope. Mark the position of the image.
-
Incubation and Monitoring: Incubate the plate and capture images of the same marked areas at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. The percentage of wound closure can be calculated as: % wound closure = [(Initial width - Final width) / Initial width] x 100.[6]
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Evaluating the Efficacy of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for testing the efficacy of novel thiadiazole derivatives. Detailed protocols for key assays are provided to ensure robust and reproducible results.
Overview of Thiadiazole Derivatives' Therapeutic Potential
Thiadiazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique structural features, including the mesoionic character of the thiadiazole ring, allow them to cross cellular membranes and interact with a wide range of biological targets.[1][3] This has led to the exploration of thiadiazole derivatives for a variety of therapeutic applications, most notably as anticancer, antimicrobial, and anti-Alzheimer's disease agents.[1][4][5]
The biological activity of thiadiazole derivatives is often attributed to their ability to act as bioisosteres of naturally occurring molecules like pyrimidines, enabling them to interfere with processes such as DNA replication.[6] Furthermore, the thiadiazole scaffold serves as a versatile backbone for chemical modifications, allowing for the fine-tuning of their pharmacological properties.[7]
Pre-Clinical Efficacy Testing: A Multifaceted Approach
A thorough evaluation of the efficacy of new thiadiazole derivatives requires a multi-pronged approach, encompassing a battery of in vitro assays tailored to the intended therapeutic application. The following sections outline the experimental design for assessing anticancer, antimicrobial, and anti-Alzheimer's properties.
Anticancer Efficacy Evaluation
Thiadiazole derivatives have shown considerable promise as anticancer agents, with studies demonstrating their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[8] The experimental workflow for evaluating the anticancer potential of these compounds is outlined below.
References
- 1. asm.org [asm.org]
- 2. protocols.io [protocols.io]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. microbenotes.com [microbenotes.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Application Notes and Protocols: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole ring system linked to a morpholine moiety. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. Derivatives of this core structure have been extensively investigated as inhibitors of various enzymes, playing crucial roles in numerous pathological conditions. Notably, the 2-amino-1,3,4-thiadiazole core is a key structural element in many potent enzyme inhibitors. This document provides an overview of the potential applications of this compound in enzyme inhibition studies, focusing on carbonic anhydrases and protein kinases as likely targets based on chemoinformatic analysis of its structural components. Detailed protocols for preliminary in vitro evaluation are also presented.
Potential Enzyme Targets and Therapeutic Areas
Carbonic Anhydrase Inhibition
The 1,3,4-thiadiazole ring is a known zinc-binding group and is considered a bioisostere of the sulfonamide group found in classical carbonic anhydrase (CA) inhibitors like acetazolamide. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis. Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer. Given the structural similarities to known CA inhibitors, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor.
Protein Kinase Inhibition
The 2-amino-1,3,4-thiadiazole scaffold is also prevalent in a variety of protein kinase inhibitors. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The nitrogen atoms in the heterocyclic core can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. A study on structurally related N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamides has suggested their potential as Fer/FerT kinase inhibitors through in silico modeling.[4] This indicates that this compound may also exhibit inhibitory activity against various protein kinases.
Data Presentation: Inhibition Data for Structurally Related Compounds
Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | hCA II | 7.9 nM | [5] |
| Morpholine Derived Thiazoles | Bovine CA-II | 9.64 ± 0.007 μM | [6] |
| Pyrazole amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-II | IC₅₀: 0.055 to 2.6 µM | [7] |
| Metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | CA I, II, and IV | Potent Inhibition |[3] |
Table 2: Kinase Inhibition by Structurally Related Compounds
| Compound/Derivative Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamides | Fer Kinase | Stronger binding than reference drug (in silico) | [4] |
| Thiazole Derivatives with Morpholine Group | Various Kinases | Significant antitumor efficacy |[8] |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound as an inhibitor of carbonic anhydrase and a generic protein kinase.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the spectrophotometric measurement of the esterase activity of carbonic anhydrase.
Materials and Reagents:
-
Human Carbonic Anhydrase II (hCA II), purified
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound and positive control in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Prepare a stock solution of pNPA in acetonitrile (e.g., 100 mM) and dilute it with the assay buffer to the desired final concentration just before use.
-
Prepare the hCA II enzyme solution in Tris-HCl buffer to the desired concentration.
-
-
Assay:
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the diluted test compound or positive control to the respective wells. For the negative control, add 20 µL of buffer with the same DMSO concentration.
-
Add 20 µL of the hCA II enzyme solution to all wells except for the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader. Take readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 - [(Rate of sample / Rate of negative control) * 100]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Protocol 2: In Vitro Protein Kinase Inhibition Assay (Generic Fluorescence-Based)
This protocol describes a general method for assessing kinase inhibition using a fluorescence-based assay that measures ATP consumption.
Materials and Reagents:
-
Recombinant protein kinase and its specific substrate peptide
-
This compound (test compound)
-
Staurosporine or other appropriate known inhibitor (positive control)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Fluorescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
DMSO
-
White, opaque 96-well or 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitors in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Kinase Reaction:
-
Add the kinase, substrate peptide, and assay buffer to the wells of the microplate.
-
Add the serially diluted test compound or positive control to the appropriate wells. For the negative control (100% activity), add buffer with DMSO. For the background (0% activity), add buffer without the kinase.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the fluorescence-based detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection kit (e.g., 10-40 minutes at room temperature).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using a suitable curve-fitting model (e.g., four-parameter logistic fit).
-
Visualizations
Caption: General mechanism of Carbonic Anhydrase inhibition.
Caption: Generic protein kinase signaling pathway and point of inhibition.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
References
- 1. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the cyclization of a morpholine-containing thiosemicarbazide precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction of starting materials. 2. Decomposition of reactants or product. 3. Suboptimal reaction temperature. 4. Inefficient cyclizing agent. 5. Presence of moisture. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. 2. Avoid excessive heating and prolonged reaction times. 3. Optimize the reaction temperature. For many thiadiazole syntheses, a temperature range of 80-120°C is effective. 4. Experiment with different cyclizing agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus pentachloride (PCl₅). The choice of agent can significantly impact yield. 5. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Significant Side Products | 1. Oxidation of the thiosemicarbazide starting material. 2. Formation of oxadiazole or other heterocyclic byproducts. 3. Self-condensation of starting materials. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. The choice of cyclizing agent can influence the formation of byproducts. For example, using a milder cyclizing agent might reduce unwanted side reactions. 3. Control the rate of addition of reagents and maintain a consistent reaction temperature. |
| Difficulty in Product Purification | 1. Co-precipitation of starting materials or byproducts with the desired product. 2. Product is highly soluble in the recrystallization solvent. 3. Oily product formation. | 1. Wash the crude product with a solvent in which the impurities are soluble but the product is not. 2. Use a solvent system for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, or DMF/water mixtures. 3. Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification. Column chromatography may be necessary for purification of persistent oils. |
| Inconsistent Results | 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions. | 1. Ensure the purity of starting materials, especially the morpholine-4-carbothiohydrazide. 2. Carefully control reaction parameters such as temperature, stirring speed, and reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the cyclization of a suitable N-substituted thiosemicarbazide. For this specific molecule, the likely precursor is morpholine-4-carbothiohydrazide. This precursor can be cyclized using various reagents to form the 1,3,4-thiadiazole ring.
Q2: What are the most critical parameters to control for a high yield?
The most critical parameters are typically the choice of cyclizing agent, the reaction temperature, and the reaction time. The purity of the starting materials and the absence of moisture are also crucial for a successful synthesis.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable solvent system for TLC of similar compounds is often a mixture of ethyl acetate and hexane.
Q4: What are some common side products and how can they be identified?
Common side products can include unreacted starting materials, oxidized species, and potentially other heterocyclic ring systems like oxadiazoles. These can often be identified by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the crude product with that of the expected product.
Q5: What is the best method for purifying the final product?
Recrystallization is the most common method for purifying solid products. Suitable solvents often include alcohols (methanol, ethanol) or a mixture of a good solvent (like DMF or DMSO) and an anti-solvent (like water). If recrystallization is ineffective, column chromatography using silica gel may be required.
Experimental Protocols
Proposed Synthesis of this compound
This protocol involves a two-step process: 1) Synthesis of the precursor, morpholine-4-carbothiohydrazide, and 2) Cyclization to form the final product.
Step 1: Synthesis of Morpholine-4-carbothiohydrazide
This intermediate can be synthesized from morpholine and thiosemicarbazide.
-
Materials:
-
Morpholine
-
Carbon disulfide
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve morpholine in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with continuous stirring.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Slowly add hydrazine hydrate to the reaction mixture and continue stirring at room temperature for 2-3 hours.
-
The resulting precipitate of morpholine-4-carbothiohydrazide can be filtered, washed with cold ethanol, and dried under vacuum.
-
Step 2: Cyclization to this compound
This step utilizes a cyclizing agent to form the thiadiazole ring. Phosphorus oxychloride is a commonly used and effective reagent for this transformation.
-
Materials:
-
Morpholine-4-carbothiohydrazide (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
In a fume hood, carefully add morpholine-4-carbothiohydrazide to an excess of phosphorus oxychloride in a round-bottom flask with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture at 80-90°C for 1-2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid product is then filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Data Presentation
Table 1: Comparison of Cyclizing Agents in 2-Amino-1,3,4-Thiadiazole Synthesis
| Cyclizing Agent | Typical Reaction Conditions | Reported Yield Range (for analogous compounds) | Notes |
| Phosphorus Oxychloride (POCl₃) | 80-100°C, 1-3 hours | 60-90% | A common and effective reagent. The reaction can be vigorous. |
| Polyphosphoric Acid (PPA) | 100-140°C, 2-4 hours | 50-85% | Requires higher temperatures and can be viscous and difficult to stir. |
| Phosphorus Pentachloride (PCl₅) | Room Temperature, solid-phase grinding | Up to 91% | A patent describes this as a high-yield, mild, and efficient method for analogous compounds. |
| Concentrated Sulfuric Acid | 0°C to room temperature, 12-24 hours | 40-75% | A classic method, but can lead to charring and side products. |
Visualizations
Reaction Pathway
Caption: Proposed two-step synthesis pathway.
Experimental Workflow
Caption: A typical experimental workflow.
Troubleshooting Logic
Caption: A logical approach to troubleshooting.
Optimizing reaction conditions for 5-morpholino-1,3,4-thiadiazol-2-amine synthesis
This guide provides troubleshooting and frequently asked questions for researchers engaged in the synthesis of 5-morpholino-1,3,4-thiadiazol-2-amine. The primary synthetic route discussed involves the acid-catalyzed cyclization of a morpholine-substituted thiosemicarbazide derivative.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield is a common issue that can stem from several factors related to reactants, reaction conditions, or work-up procedures.
Possible Causes & Solutions:
-
Inactive Catalyst/Dehydrating Agent: The acid catalyst (e.g., polyphosphoric acid (PPA) or polyphosphate ester (PPE)) is crucial for the cyclodehydration step.[1] If the agent is old or has been improperly stored, it may have absorbed atmospheric moisture, reducing its efficacy.
-
Solution: Use a fresh, unopened container of the dehydrating agent. If using PPA, ensure it is properly liquefied and homogenous before addition.
-
-
Insufficient Reaction Temperature or Time: The cyclization reaction often requires significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress using Thin Layer Chromatography (TLC). Similarly, extending the reaction time can also drive the reaction to completion. Some related syntheses require reflux for up to 10 hours.[2]
-
-
Impure Starting Materials: The purity of the thiosemicarbazide and the morpholine carboxylic acid derivative is critical. Impurities can interfere with the reaction or lead to unwanted side products.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or purify the starting materials if necessary.
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material and limit the formation of the product.
-
Solution: Carefully calculate and measure the molar equivalents of all reactants. A 1:1 ratio of the thiosemicarbazide derivative to the carboxylic acid is typically used.
-
Optimized vs. Problematic Conditions:
Parameter Problematic Condition Optimized Condition Catalyst Old, potentially hydrated PPA/PPE Fresh, anhydrous PPA/PPE Temperature < 80°C 90-120°C (Solvent Dependent) Time < 4 hours 8-12 hours (Monitor by TLC) | Reactant Purity | Unverified | >98% Purity (Verified) |
-
Issue 2: Formation of Multiple Products / Side Reactions
-
Question: My TLC plate shows multiple spots, indicating the presence of side products. What are these impurities and how can I minimize them?
-
Answer: The formation of side products is often due to incomplete reactions or alternative reaction pathways.
Possible Side Products & Prevention:
-
Uncyclized Intermediate (Acylthiosemicarbazide): This is the most common side product, resulting from the acylation of thiosemicarbazide without subsequent cyclization.
-
Oxadiazole Formation: Under certain conditions, elimination of H₂S instead of H₂O can lead to the formation of a 2-amino-5-morpholino-1,3,4-oxadiazole impurity.
-
Prevention: This is less common for thiosemicarbazide-based syntheses but can be minimized by strictly controlling the reaction temperature and using a thiation-favoring catalyst system.
-
Troubleshooting Flowchart for Side Products:
Figure 1. Troubleshooting logic for handling reaction side products.
-
Issue 3: Difficulty with Product Purification
-
Question: The crude product is difficult to purify. Recrystallization yields an impure solid or an oil. What purification strategy do you recommend?
-
Answer: Purification challenges often arise when the product and impurities have similar polarities.
Recommended Purification Strategies:
-
pH Adjustment & Extraction: The basic amino group on the thiadiazole ring can be protonated. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated product may move to the aqueous layer, while less basic impurities remain in the organic layer. Neutralizing the aqueous layer with a base (e.g., NaHCO₃) will precipitate the pure product, which can then be filtered.
-
Column Chromatography: If recrystallization and extraction fail, silica gel column chromatography is the most effective method.
-
Recommended Eluent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by increasing the percentage of ethyl acetate. If the compound is highly polar, a Dichloromethane/Methanol system may be more effective. Monitor fractions by TLC.
-
Purification Method Comparison:
Method When to Use Key Advantage Potential Issue Recrystallization Crude product is >85% pure Simple, scalable May not remove impurities with similar solubility Acid-Base Extraction Product has a basic handle Excellent for removing non-basic impurities Product may be unstable in strong acid/base | Column Chromatography | Multiple impurities present | High resolution and separation power | Time-consuming, requires solvent optimization |
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general experimental protocol for this synthesis?
-
A1: A common approach is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.[2][3]
Detailed Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, add polyphosphate ester (PPE) (approx. 10g per 5 mmol of limiting reagent).
-
Addition: To the warmed PPE (approx. 60°C), add morpholine-4-carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) dissolved in a minimal amount of an appropriate solvent or added directly as solids.[2]
-
Reaction: Heat the mixture to reflux (typically 90-120°C) for 8-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9. This will precipitate the crude product.[3]
-
Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography as described in the troubleshooting guide.
Figure 2. General experimental workflow for the synthesis.
-
-
Q2: Which analytical techniques are recommended for characterizing the final product?
-
A2: A combination of spectroscopic and physical methods should be used to confirm the structure and purity of 5-morpholino-1,3,4-thiadiazol-2-amine.
-
¹H and ¹³C NMR: To confirm the chemical structure, identify all protons and carbons, and ensure the absence of starting material signals.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3][4]
-
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine (around 3100-3300 cm⁻¹) and C=N stretching of the thiadiazole ring.[2][3]
-
Melting Point: To assess the purity of the final compound. A sharp melting point range is indicative of high purity.
-
-
Q3: Can other cyclizing agents be used instead of PPE or PPA?
-
A3: Yes, other dehydrating agents have been used for similar syntheses, though their effectiveness may vary. Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are common alternatives. However, these reagents are often more corrosive and may require stricter control of reaction conditions to avoid charring and unwanted side reactions. PPE is generally considered a milder and effective option for this type of one-pot synthesis.[1][3]
References
Technical Support Center: Purification of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a key intermediate in pharmaceutical research and drug development.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - The crude product contains a high level of impurities. - Premature crystallization during hot filtration. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature. Common solvents for similar compounds include ethanol, methanol, or a mixture of DMF and water.[2][3][4] - Perform a pre-purification step, such as a wash with a solvent in which the product is poorly soluble but impurities are. - Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. |
| Oily Product Instead of Crystals | - Presence of residual solvent. - Impurities are preventing crystallization. - The compound may have a low melting point.[1] | - Dry the product under a high vacuum for an extended period. - Attempt purification by column chromatography. - Try trituration with a non-polar solvent like hexane to induce solidification. |
| Product is Colored (Expected to be colorless/white) | - Presence of colored impurities from the synthesis, such as azo compounds if applicable in the synthetic route.[2] - Degradation of the compound. | - Recrystallize the product, potentially with the addition of activated charcoal to adsorb colored impurities. - Purify using column chromatography.[5] - Store the compound under an inert atmosphere and protected from light. |
| Multiple Spots on TLC After Purification | - Incomplete reaction or presence of side products. - Co-elution of impurities during column chromatography. - Degradation of the product on the TLC plate (if silica is acidic). | - Re-purify using a different solvent system for recrystallization or a different eluent for column chromatography. - Optimize the column chromatography conditions (e.g., gradient elution, different stationary phase). - Use neutralized silica gel plates for TLC analysis. |
| Poor Separation in Column Chromatography | - Incorrect choice of eluent system. - Column overloading. - The compound is streaking on the column. | - Perform TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, chloroform/methanol) to find an optimal eluent with a target Rf value of 0.2-0.3.[5] - Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100). - Add a small amount of a polar solvent (e.g., triethylamine for basic compounds) to the eluent to reduce tailing. |
Purification Workflow Diagram
Caption: General workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective method for purifying substituted 1,3,4-thiadiazole derivatives.[2][3] The choice of solvent is crucial for obtaining a high yield and purity.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on literature for similar compounds, suitable solvents for recrystallization include ethanol, methanol, chloroform, or a mixture of dimethylformamide (DMF) and water.[2][3][4] The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility profiles to the product.[5] It is also useful for separating complex mixtures or when the product is an oil.
Q4: What is a typical eluent system for column chromatography of this compound?
A4: A common eluent system for purifying similar polar compounds on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[5] The ratio can be optimized based on TLC analysis to achieve good separation.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final compound should be assessed using techniques like Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7] A pure compound should show a single spot on TLC and have a sharp melting point.[2]
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the purification process.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures) to identify a suitable recrystallization solvent. The ideal solvent will dissolve the compound completely at an elevated temperature and result in the formation of crystals upon cooling.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica gel level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a hexane-ethyl acetate mixture), starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting pure product under a high vacuum.
References
- 1. biosynce.com [biosynce.com]
- 2. asianpubs.org [asianpubs.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. growingscience.com [growingscience.com]
Technical Support Center: Synthesis of 2-Amino-1,3,4-thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-amino-1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-amino-1,3,4-thiadiazoles?
The most prevalent synthetic route involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives.[1][2] Other methods may utilize aldehydes or isothiocyanates as starting materials.[3][4]
Q2: What are the typical cyclizing agents used in this synthesis?
A variety of dehydrating and cyclizing agents are employed, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used agents include strong acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as phosphorus oxychloride (POCl₃).[5] More recent and milder methods utilize reagents such as polyphosphate ester (PPE) and iodine.
Q3: What is the primary side product I should be aware of?
The formation of 1,2,4-triazole derivatives is a significant and common side reaction.[6] This typically occurs when the cyclization proceeds through an alternative pathway, which can be influenced by the reaction conditions.
Q4: How can I minimize the formation of the 1,2,4-triazole byproduct?
The choice of reaction conditions is crucial. Acidic media generally favor the formation of the desired 2-amino-1,3,4-thiadiazole, while alkaline conditions can promote the formation of the 1,2,4-triazole isomer.[6] Therefore, maintaining an acidic environment throughout the reaction is a key strategy to enhance the yield of the target compound.
Q5: What are the recommended purification techniques for 2-amino-1,3,4-thiadiazoles?
Recrystallization is a widely used and effective method for purifying the final product.[6] Common solvents for recrystallization include ethanol and dimethylformamide (DMF), often in a mixture with water.[7][8] The crude product is typically washed with a sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid before recrystallization.[7]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 2-Amino-1,3,4-thiadiazole
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Dehydrating/Cyclizing Agent | The choice and amount of the cyclizing agent are critical. For instance, an insufficient amount of polyphosphoric acid (PPA) or its ester equivalent (PPE) can lead to reaction failure.[5] Ensure the use of a potent dehydrating agent in appropriate stoichiometric ratios. Consider switching to a different agent (e.g., from H₂SO₄ to POCl₃) as the optimal choice can be substrate-dependent.[6] |
| Suboptimal Reaction Temperature | Many cyclization reactions require heating to proceed at an adequate rate. However, excessive heat can cause degradation of starting materials or the product.[5] Monitor the reaction temperature closely and optimize it for your specific substrates. For microwave-assisted synthesis, careful optimization of both temperature and irradiation time is necessary to maximize yield.[5] |
| Poor Quality of Starting Materials | Impurities in the carboxylic acid or thiosemicarbazide can interfere with the reaction.[5] Ensure that your starting materials are of high purity and are thoroughly dried before use. |
| Incorrect Reaction Time | The reaction may not have been allowed to proceed to completion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] |
| Solubility Issues | Poor solubility of the starting materials in the chosen solvent can hinder the reaction.[5] If you observe solubility problems, consider exploring alternative solvents such as tetrahydrofuran (THF), dioxane, or isopropanol.[5] |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of 1,2,4-Triazole Isomer | As mentioned in the FAQs, alkaline conditions can favor the formation of the 1,2,4-triazole byproduct.[6] Ensure the reaction is carried out in a consistently acidic medium. If the byproduct has already formed, careful purification by recrystallization, potentially using a different solvent system, may be required. |
| Unreacted Starting Materials | If TLC analysis indicates the presence of unreacted starting materials, consider increasing the reaction time or temperature, while monitoring for any product decomposition.[6] Improving the efficiency of the purification process, such as performing multiple recrystallizations, can also help remove residual starting materials. |
| Formation of Other Unidentified Byproducts | Side reactions other than triazole formation can occur. If you observe significant unknown impurities, consider adjusting the reaction conditions, such as lowering the temperature or changing the cyclizing agent. Thorough characterization of the byproduct by techniques like NMR and mass spectrometry can help in identifying its structure and devising a strategy to prevent its formation. |
Data Presentation
Table 1: Comparison of Cyclizing Agents for the Synthesis of 5-(4-methoxyphenyl)-2-amino-1,3,4-thiadiazole
| Cyclizing Agent | Reaction Time (hours) | Yield (%) | Reference |
| Conc. H₂SO₄ | 4 | 94 | |
| POCl₃ | 3.5 | 89 | |
| Thionyl Chloride | 4 | 85 | |
| Acetic Anhydride | 5 | 79 | |
| Grinding (H₂SO₄ catalyst) | 5.5 | 72 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole using Concentrated Sulfuric Acid
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To a solution of the substituted aromatic carboxylic acid (0.05 mol) in ethanol, add an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring.
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Add a few drops of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture at 80-90°C for 4 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Basify the solution with a 10% sodium carbonate solution.
-
Filter the resulting solid, dry it, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃)
-
Take an equimolar mixture of the aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in excess POCl₃.
-
Heat the mixture for 30 minutes.
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Add 90 ml of water and reflux the reaction mixture for another 3 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Neutralize the solution with a saturated potassium hydroxide (KOH) solution.
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Filter the precipitated solid, dry it, and recrystallize from an appropriate solvent.
Visualizations
Caption: Synthesis pathway of 2-amino-1,3,4-thiadiazoles and the formation of a common side product.
Caption: A logical workflow for troubleshooting common issues in 2-amino-1,3,4-thiadiazole synthesis.
References
- 1. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Stability testing of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine in solution
Disclaimer: Specific stability data for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine in solution is not extensively available in public literature. The following guidance, experimental protocols, and troubleshooting advice are based on general principles of chemical stability for heterocyclic compounds containing similar functional groups (morpholine, amine, thiadiazole). Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues researchers may encounter when working with this compound in solution.
| Question | Potential Cause & Troubleshooting Steps |
| My solution of the compound is changing color (e.g., turning yellow). What is happening? | Potential Cause: This may indicate degradation of the compound, potentially due to oxidation of the sulfur atom in the thiadiazole ring or other chromophore-forming reactions. Exposure to light or atmospheric oxygen can accelerate this process. Troubleshooting: 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions to minimize dissolved oxygen. 3. Use Antioxidants: Consider the addition of a small amount of an antioxidant, if compatible with your experimental system. |
| I'm observing a decrease in compound concentration over time, even when stored in the dark. Why? | Potential Cause: The compound may be undergoing hydrolysis, especially if the solution is at a high or low pH. The morpholine or amine groups can be susceptible to pH-dependent degradation. Troubleshooting: 1. Control pH: Use buffered solutions to maintain a stable pH, ideally between 6.0 and 8.0. The optimal pH should be determined experimentally. 2. Solvent Choice: Evaluate the stability in different solvents. Protic solvents (e.g., water, methanol) are more likely to facilitate hydrolysis than aprotic solvents (e.g., DMSO, acetonitrile). 3. Temperature Control: Store stock solutions and experimental samples at lower temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics. |
| I'm seeing multiple peaks in my HPLC analysis of a freshly prepared solution. Is my compound impure? | Potential Cause: While impurity is a possibility, it could also indicate rapid degradation upon dissolution in your chosen solvent. The compound might be reacting with the solvent or degrading quickly under your analytical conditions. Troubleshooting: 1. Analyze Dry Standard: Confirm the purity of the solid compound using a suitable analytical technique. 2. Change Dissolution Solvent: Prepare a fresh solution in a different, aprotic solvent (e.g., anhydrous DMSO or acetonitrile) and inject it immediately. 3. Optimize HPLC Method: Ensure your HPLC mobile phase is not causing on-column degradation. Screen different mobile phases and pH values. |
| What are the likely degradation products I should be looking for? | Potential Cause: Based on the structure, potential degradation pathways include: - Hydrolysis: Cleavage of the morpholine ring or the bond connecting it to the thiadiazole ring. - Oxidation: Oxidation of the sulfur atom in the thiadiazole ring. - Ring Opening: Cleavage of the thiadiazole ring structure. Analytical Approach: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of potential degradation products. Comparing the mass of the new peaks to the parent compound can provide clues about the degradation mechanism. |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound in various aqueous buffers at different temperatures.
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Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent like DMSO or acetonitrile.
-
Preparation of Test Solutions:
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Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
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Spike the stock solution into each buffer to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
-
Incubation:
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Aliquot the test solutions into separate, sealed vials for each time point and temperature.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
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Protect one set of samples at each condition from light by wrapping the vials in aluminum foil to assess photostability.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective vials.
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Immediately analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.
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Quantify the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation
The following are template tables for organizing and presenting stability data.
Table 1: pH-Dependent Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Table 2: Temperature-Dependent Stability in pH 7.4 Buffer
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a hypothetical degradation pathway.
Caption: Experimental workflow for stability testing.
Caption: Hypothetical degradation pathways.
Technical Support Center: Enhancing the Bioavailability of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation and testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound. | The compound is a poorly water-soluble drug candidate.[1][2] | Employ solubility enhancement techniques such as pH adjustment, use of co-solvents, surfactants, or cyclodextrins.[3] Particle size reduction through micronization or nanocrystal technology can also increase the dissolution rate.[3][4][5] |
| Poor in vitro permeability in Caco-2 or MDCK assays. | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or have inherently low membrane permeability.[6][7] | Conduct bidirectional permeability assays to determine the efflux ratio.[6][8] If efflux is confirmed, consider co-administration with a P-gp inhibitor or chemical modification to mask the recognition site. |
| High variability in in vivo pharmacokinetic data. | This could be due to issues with the formulation, such as precipitation of the compound in the gastrointestinal tract, or animal-related factors.[9][10][11] | Optimize the formulation to ensure the compound remains solubilized in vivo.[3] Ensure consistent dosing procedures and consider the fed/fasted state of the animals.[9] |
| Low oral bioavailability despite good solubility and permeability. | The compound may be subject to significant first-pass metabolism in the liver or gut wall. | Investigate the metabolic stability of the compound using liver microsomes or hepatocytes. If metabolism is high, consider prodrug strategies or co-administration with a metabolic inhibitor.[1] |
| Precipitation of the compound upon dilution of a stock solution. | The solvent capacity is exceeded upon addition to an aqueous buffer. | Prepare the dosing solution at a lower concentration or use a different solvent system. A pre-formulation solubility study in various vehicles is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for enhancing the bioavailability of this compound?
A1: The initial focus should be on improving the solubility and dissolution rate of the compound. Strategies such as particle size reduction (micronization or nanosizing), salt formation, and the use of enabling formulations like solid dispersions or lipid-based systems are recommended.[2][5]
Q2: How can I assess the intestinal permeability of this compound?
A2: In vitro cell-based assays, such as the Caco-2 or MDCK permeability models, are widely used to predict intestinal drug absorption.[6][12] These assays can determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters.[8]
Q3: What are some suitable formulation strategies for a poorly soluble compound like this?
A3: Several formulation strategies can be employed:
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]
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Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[4]
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Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4]
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Prodrugs: Chemical modification to a more soluble and/or permeable derivative that converts to the active compound in vivo.[1]
Q4: What in vivo studies are necessary to determine the bioavailability of my formulation?
A4: In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are essential.[10][13] These studies involve administering the formulation via the intended route (e.g., oral gavage) and a reference intravenous route to determine key parameters like Cmax, Tmax, AUC, and absolute bioavailability.[9][14]
Q5: The 1,3,4-thiadiazole core is known to be metabolically stable. Could this impact bioavailability?
A5: While the core may be stable, substituents on the thiadiazole ring can be susceptible to metabolism. It is crucial to perform in vitro metabolism studies using liver microsomes or S9 fractions to identify potential metabolic liabilities that could contribute to low bioavailability.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound.
Methodology:
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Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.[8]
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Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it to the final dosing concentration (e.g., 10 µM) in transport buffer.[8]
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Apical to Basolateral (A-B) Permeability:
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Add the dosing solution to the apical (A) side of the Transwell® insert.
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Add fresh transport buffer to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
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Basolateral to Apical (B-A) Permeability:
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Add the dosing solution to the basolateral (B) side.
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Add fresh transport buffer to the apical (A) side.
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Incubate and collect samples from the apical side as described above.
-
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Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a formulated this compound.
Methodology:
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Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.[9]
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Formulation Preparation: Prepare the oral formulation (e.g., a suspension or solution in a suitable vehicle) and an intravenous formulation (e.g., a solution in a vehicle suitable for injection).
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Dosing:
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Blood Sampling: Collect blood samples (e.g., via the saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]
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Plasma Preparation: Process the blood samples to separate the plasma.[9]
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Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life. Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizations
Caption: Workflow for enhancing the bioavailability of a drug candidate.
Caption: Factors influencing oral bioavailability enhancement.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine derivatives. The focus is on strategies to understand and potentially reduce the toxicity of these compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing high cytotoxicity in my cancer cell line screen, but I'm concerned about its effect on non-cancerous cells. How can I assess its selectivity?
A1: To assess the selectivity of your compound, you should perform cytotoxicity assays on both cancerous and non-cancerous (healthy) cell lines in parallel. A common method is the MTT assay, which measures cell viability. By comparing the half-maximal inhibitory concentration (IC50) values, you can calculate a Selectivity Index (SI).
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially better therapeutic window. It is advisable to test against a panel of normal cell lines, such as human dermal fibroblasts (HDF), human umbilical vein endothelial cells (HUVEC), or non-cancerous epithelial cell lines (e.g., MCF-10A), to get a broader understanding of your compound's toxicity profile.[1]
Q2: What are the common mechanisms of toxicity for heterocyclic compounds like 1,3,4-thiadiazoles?
A2: The toxicity of heterocyclic compounds can stem from several mechanisms:
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Metabolic Activation: The morpholine ring, while often improving metabolic stability, can still be metabolized.[2][3] More commonly, other parts of the molecule can be oxidized by cytochrome P450 (CYP) enzymes to form reactive metabolites. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.
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Off-Target Effects: The compound may interact with unintended biological targets (off-targets) that are essential for the normal functioning of healthy cells.
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Induction of Apoptosis or Necrosis: At high concentrations, the compound might trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in non-cancerous cells.
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Mitochondrial Dysfunction: The compound could interfere with mitochondrial function, leading to a decrease in cellular energy production and an increase in oxidative stress.
Q3: I have identified a lead compound, but it has a narrow therapeutic window. What structural modifications can I explore to potentially reduce its toxicity?
A3: Structure-activity relationship (SAR) studies are key to optimizing your lead compound.[4][5] For 1,3,4-thiadiazole derivatives, consider the following modifications:
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Modification of the 5-position substituent: The group attached to the 5-position of the thiadiazole ring significantly influences activity and toxicity. For your 5-morpholinyl derivatives, modifications to other parts of the molecule would be necessary. If your core structure has other substitution points, consider exploring different aromatic or aliphatic groups. The electronic properties (electron-donating vs. electron-withdrawing) of these substituents can impact cytotoxicity.[6]
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Bioisosteric Replacement: The morpholine ring is often used as a bioisostere for piperazine or piperidine to improve solubility and metabolic stability.[2][3] If toxicity is still an issue, you might consider other bioisosteres for different parts of your molecule to modulate its pharmacokinetic and pharmacodynamic properties.
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Introduction of Polar Groups: Increasing the polarity of the molecule by adding groups like hydroxyl (-OH) or carboxyl (-COOH) can sometimes reduce off-target lipophilic interactions and improve clearance, thereby reducing toxicity.
-
Blocking Metabolic Hotspots: If you can identify a site on your molecule that is prone to metabolic activation (a "metabolic hotspot"), you can try to block this position with a metabolically stable group, such as a fluorine atom.
It is crucial to test each new derivative for both efficacy and toxicity to ensure that a reduction in toxicity does not also lead to an unacceptable loss of desired activity.
Troubleshooting Guides
Issue 1: High variance in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variability in compound dissolution, or contamination.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette for accuracy.
-
Ensure Complete Dissolution: Make sure your compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitate.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and response to treatment.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same concentration as in your compound-treated wells), a positive control (a known cytotoxic agent), and a negative control (untreated cells).
-
Issue 2: Compound shows high potency against the target enzyme but poor cellular activity.
-
Possible Cause: Poor cell permeability or rapid efflux from the cells. The morpholine moiety generally improves solubility and bioavailability, but other molecular features might hinder cell entry.[2][3]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across cell membranes.
-
Investigate Efflux Pumps: Determine if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). This can be tested using cell lines that overexpress these pumps.
-
Modify Lipophilicity: Adjust the lipophilicity (logP) of your compound. While high lipophilicity can increase membrane permeability, it can also lead to non-specific binding and toxicity. The morpholine ring itself helps in balancing lipophilic and hydrophilic properties.[7]
-
Issue 3: In vivo studies show unexpected toxicity not observed in vitro.
-
Possible Cause: Formation of toxic metabolites in vivo, poor pharmacokinetic properties leading to high accumulation in certain tissues, or an immune response.
-
Troubleshooting Steps:
-
Metabolite Identification Studies: Perform in vitro metabolism studies using liver microsomes to identify potential metabolites. These metabolites can then be synthesized and tested for toxicity.
-
Pharmacokinetic (PK) Studies: Conduct PK studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. This will reveal if the compound is accumulating in specific organs.
-
In Silico Toxicity Prediction: Utilize computational tools to predict potential toxicities and metabolic pathways of your lead compounds before moving into extensive in vivo testing.
-
Quantitative Data Summary
The following tables summarize cytotoxicity data for various 1,3,4-thiadiazole derivatives from the literature. This data can provide a reference for expected potency and selectivity.
Table 1: Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Cancer and Normal Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound A | MCF-7 (Breast) | 5.51 | WI-38 (Fibroblast) | 9.18 | 1.67 |
| Compound B | HCT-116 (Colon) | 9.48 | WI-38 (Fibroblast) | 29.35 | 3.10 |
| Compound C | A549 (Lung) | 0.52 | - | - | - |
| Compound D | LoVo (Colon) | 2.44 | HUVEC (Endothelial) | >100 | >40.98 |
| Compound E | HepG-2 (Liver) | 8.03 | - | - | - |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general method for assessing the cytotoxicity of your this compound derivatives.
-
Cell Seeding:
-
Trypsinize and count your cells (both cancerous and non-cancerous).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of your test compound in DMSO.
-
Create a series of dilutions of your compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of your compound.
-
Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Visualizations
Experimental and logical Workflows
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method involves a two-step process: first, the formation of a thiosemicarbazide intermediate, followed by a cyclization/dehydration reaction to form the 1,3,4-thiadiazole ring. A common starting material is 4-morpholinecarbonyl chloride, which reacts with thiosemicarbazide to form 1-(morpholine-4-carbonyl)thiosemicarbazide. This intermediate is then cyclized using a dehydrating agent.
Q2: What are the typical cyclizing agents used for this synthesis?
A2: A variety of acidic and dehydrating agents can be employed for the cyclization step.[1][2] Commonly used reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). More recent methods have also utilized polyphosphate ester (PPE) for a one-pot synthesis, which can be advantageous for scalability and milder reaction conditions.[3][4][5]
Q3: What are the potential side products in this synthesis?
A3: A significant potential side product is the isomeric 1,2,4-triazole derivative. The formation of the thiadiazole versus the triazole is highly dependent on the reaction conditions, particularly the pH.[6] Acidic conditions generally favor the formation of the 1,3,4-thiadiazole ring, while basic conditions can lead to the formation of the 1,2,4-triazole-3-thiol.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A common mobile phase could be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (thiosemicarbazide intermediate) and the appearance of the product spot (this compound) can be visualized under UV light or by using an appropriate staining agent like iodine.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. If further purification is required, column chromatography on silica gel may be employed.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete formation of the thiosemicarbazide intermediate.- Ineffective cyclization.- Decomposition of starting materials or product. | - Ensure the complete reaction of 4-morpholinecarbonyl chloride with thiosemicarbazide by monitoring with TLC.- Use a fresh, potent cyclizing agent. Ensure anhydrous conditions if using moisture-sensitive reagents like POCl₃.- Control the reaction temperature carefully, as excessive heat can lead to decomposition.- Consider alternative cyclizing agents like polyphosphate ester (PPE) for potentially higher yields under milder conditions.[3][4][5] |
| Formation of 1,2,4-Triazole Side Product | - Reaction conditions are not sufficiently acidic. | - Ensure the reaction medium is strongly acidic during the cyclization step. Concentrated sulfuric acid is a reliable choice for favoring thiadiazole formation.[1] |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction mixture or wash solvents.- Formation of an emulsion during workup. | - If the product is water-soluble, consider extraction with a more polar organic solvent or saturation of the aqueous layer with salt before extraction.- To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite. |
| Product is Impure After Recrystallization | - Co-precipitation of starting materials or side products.- Inappropriate recrystallization solvent. | - Perform a hot filtration step during recrystallization to remove any insoluble impurities.- Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.- If impurities persist, consider purification by column chromatography. |
| Scaling Up Leads to Decreased Yield | - Inefficient heat transfer in a larger reaction vessel, leading to localized overheating or underheating.- Inadequate mixing.- Challenges in product isolation and purification at a larger scale. | - Use a reactor with efficient heating and cooling capabilities and a powerful overhead stirrer to ensure uniform temperature and mixing.- Perform the addition of reagents, especially the cyclizing agent, slowly and in a controlled manner to manage any exotherms.- Re-optimize the workup and purification procedures for the larger scale. For example, filtration may be more efficient than extraction for isolating the product. |
Experimental Protocols
Method 1: Two-Step Synthesis via Acid-Catalyzed Cyclization
Step 1: Synthesis of 1-(morpholine-4-carbonyl)thiosemicarbazide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide (1.0 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-morpholinecarbonyl chloride (1.0 equivalent) in anhydrous THF to the cooled thiosemicarbazide solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the resulting precipitate and wash with cold THF to obtain the crude 1-(morpholine-4-carbonyl)thiosemicarbazide. The product can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Carefully add the crude 1-(morpholine-4-carbonyl)thiosemicarbazide (1.0 equivalent) in small portions to an excess of cold (0-5 °C) concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
-
In a flask equipped with a reflux condenser and a magnetic stirrer, add the starting carboxylic acid (morpholine-4-carboxylic acid, 1.0 equivalent) and thiosemicarbazide (1.0 equivalent) to a mixture of polyphosphate ester (PPE) and an inert solvent like chloroform.[3][4]
-
Heat the reaction mixture to reflux (around 60-70 °C) and maintain for 8-12 hours.[3][4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to hydrolyze the remaining PPE.
-
Neutralize the mixture with a base such as sodium bicarbonate.
-
The product may precipitate out of the solution upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be used as a starting point for optimizing the synthesis of the target compound.
| Method | Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Two-Step | Conc. H₂SO₄ | 0 - RT | 12 - 24 | 60 - 85 | General knowledge from multiple sources |
| Two-Step | POCl₃ | Reflux | 2 - 6 | 70 - 90 | General knowledge from multiple sources |
| One-Pot | Polyphosphate Ester (PPE) | 60 - 70 | 8 - 12 | 45 - 70 | [3][4] |
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.chemistry.kz [bulletin.chemistry.kz]
Validation & Comparative
A Comparative Analysis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and Other Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial scaffolds. The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial properties. This guide provides a comparative overview of the antibacterial potential of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine against established antibacterial agents, ciprofloxacin and ampicillin. Due to a lack of publicly available, direct comparative studies on this compound, this analysis is based on published data for structurally related 2-amino-1,3,4-thiadiazole derivatives, with ciprofloxacin and ampicillin serving as reference drugs.
Executive Summary
Ciprofloxacin, a fluoroquinolone antibiotic, and ampicillin, a beta-lactam antibiotic, are widely used in clinical practice with well-defined mechanisms of action targeting DNA gyrase/topoisomerase IV and cell wall synthesis, respectively. In contrast, this compound belongs to the 2-amino-1,3,4-thiadiazole class of compounds. Research on various derivatives of this class suggests a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some 1,3,4-thiadiazole derivatives involves the inhibition of essential microbial enzymes. While specific data for the morpholino-substituted title compound is not available, the analysis of related compounds indicates its potential as a promising antibacterial scaffold.
Comparative Antibacterial Efficacy
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, the following tables summarize the reported MIC values for various 2-amino-1,3,4-thiadiazole derivatives against common bacterial strains. Data for ciprofloxacin and ampicillin are included for comparison, providing insight into the potential antibacterial spectrum and potency of the thiadiazole class.
Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 12.5 µM (~4.14 µg/mL)[1] |
| Staphylococcus aureus | 0.25 - 0.6 µg/mL[2][3] | |
| Escherichia coli AG100 | 0.016 µM (~0.005 µg/mL)[1] | |
| Escherichia coli | 0.013 µg/mL[2] | |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 mg/L[4] |
| Escherichia coli | 4 mg/L[4] |
Table 2: Representative Minimum Inhibitory Concentration (MIC) of 2-Amino-1,3,4-thiadiazole Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20 - 28 | [5] |
| Bacillus subtilis | 20 - 28 | [5] | |
| Escherichia coli | 24 - 40 | [5] | |
| Pseudomonas aeruginosa | 24 - 40 | [5] | |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20 - 28 | [5] |
| Bacillus subtilis | 20 - 28 | [5] | |
| Escherichia coli | 24 - 40 | [5] | |
| Pseudomonas aeruginosa | 24 - 40 | [5] | |
| 2-(1-Adamantylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazole | Escherichia coli | Good activity | [5] |
| Tris-1,3,4-thiadiazole derivative | Gram-positive bacteria | Good activity | [5] |
Experimental Protocols
The antibacterial activity of the compounds cited in this guide is typically evaluated using standard methods such as broth microdilution or agar well diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Reagents and Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized. The test compound and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: A two-fold serial dilution of the test compounds and reference antibiotics is performed in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Agar Well Diffusion Method
This method is used for preliminary screening of antibacterial activity.
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.
-
Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
Application of Test Substance: A fixed volume of the test compound or reference antibiotic at a known concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well, where bacterial growth is absent, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for determining antibacterial efficacy.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Well Diffusion Assay.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, the antibacterial activity of the broader 1,3,4-thiadiazole class is believed to stem from several potential mechanisms. One proposed mechanism involves the inhibition of essential enzymes in bacteria. For instance, some sulfonamide drugs containing a 1,3,4-thiadiazole ring are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid synthesis pathway, which is crucial for bacterial growth.[6] Other studies suggest that the thiadiazole scaffold can interact with various biological targets within the bacterial cell.
The general mechanism of action for the comparator drugs are well-established:
-
Ciprofloxacin: Inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[4]
Caption: Overview of Antibacterial Mechanisms.
Conclusion
While direct experimental data on the antibacterial activity of this compound is currently unavailable, the extensive research on the 2-amino-1,3,4-thiadiazole scaffold demonstrates its significant potential as a source of new antibacterial agents. The representative data from various derivatives suggest that compounds from this class can exhibit potent activity against both Gram-positive and Gram-negative bacteria, with MIC values that are, in some cases, comparable to standard antibiotics. The morpholine moiety is a common substituent in medicinal chemistry and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that this compound possesses antibacterial activity. However, further in vitro and in vivo studies are imperative to definitively determine its antibacterial spectrum, potency, and mechanism of action, and to fully assess its potential as a future therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
A Comparative Analysis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and Acetazolamide as Carbonic Anhydrase Inhibitors
A detailed guide for researchers and drug development professionals on the carbonic anhydrase inhibitory activities and other biological properties of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and the established drug, acetazolamide.
This guide provides a comprehensive comparative analysis of the synthetic compound this compound and the well-established carbonic anhydrase (CA) inhibitor, acetazolamide. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related morpholine-substituted thiadiazole derivatives to provide a substantive comparison with acetazolamide. The information presented herein is intended to support further research and drug development efforts in the field of carbonic anhydrase inhibition.
Introduction
Acetazolamide, a sulfonamide derivative, has been a cornerstone in the treatment of various conditions such as glaucoma, epilepsy, and acute mountain sickness for decades.[1] Its therapeutic effects are primarily attributed to its potent inhibition of carbonic anhydrase isozymes.[2] The 1,3,4-thiadiazole scaffold, a key structural feature of acetazolamide, is recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This has spurred interest in the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives as potential therapeutic agents.
This compound is one such derivative that incorporates a morpholine ring, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties.[5] This guide explores the carbonic anhydrase inhibitory potential of this compound in comparison to acetazolamide, alongside a review of other relevant biological activities and detailed experimental protocols.
Quantitative Data on Carbonic Anhydrase Inhibition
The inhibitory potency of a compound against carbonic anhydrase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available data for acetazolamide and representative morpholine-derived thiazole compounds, which serve as a proxy for this compound.
| Compound | Carbonic Anhydrase Isozyme | IC50 (µM) | Ki (µM) |
| Acetazolamide | hCA II | - | 0.012 |
| Morpholine-derived thiazole (Compound 24) | bCA-II | - | 9.64 ± 0.007 |
| 1,3,4-thiadiazole-thiazolidinone (Compound 7i) | Carbonic Anhydrase | 0.402 ± 0.017 | - |
Note: hCA refers to human carbonic anhydrase and bCA to bovine carbonic anhydrase. Data for morpholine-derived thiazole (Compound 24) and 1,3,4-thiadiazole-thiazolidinone (Compound 7i) are from separate studies and are presented as representative examples of this class of compounds.[6][7]
Experimental Protocols
Synthesis of this compound
While a specific protocol for the named compound is not available, a general and plausible synthetic route can be adapted from established methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[8][9]
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Detailed Protocol:
-
Step 1: Synthesis of Morpholine-4-carbothiohydrazide. This starting material can be prepared by reacting morpholine with carbon disulfide in the presence of a base, followed by reaction with hydrazine hydrate.
-
Step 2: Synthesis of the Thiosemicarbazone Intermediate. Equimolar amounts of morpholine-4-carbothiohydrazide and an appropriate aldehyde or ketone are refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Step 3: Oxidative Cyclization to form this compound. The thiosemicarbazone intermediate is dissolved in a suitable solvent like ethanol or acetic acid. An oxidizing agent, such as ferric chloride or iodine, is added portion-wise with stirring at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After completion, the mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis.
In Vitro Carbonic Anhydrase Inhibition Assay
The following protocol is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.[10]
Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. A decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Human or bovine carbonic anhydrase II
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
Reference inhibitor (Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare a working solution of carbonic anhydrase in Tris-HCl buffer.
-
Prepare a solution of p-NPA in a minimal amount of DMSO and then dilute with Tris-HCl buffer.
-
-
Assay Protocol:
-
Add the Tris-HCl buffer to the wells of a 96-well plate.
-
Add various concentrations of the test compound or acetazolamide to the respective wells.
-
Add the carbonic anhydrase solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow:
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Comparative Analysis
Carbonic Anhydrase Inhibition
Acetazolamide is a potent inhibitor of multiple carbonic anhydrase isoforms, with a particularly high affinity for hCA II (Ki = 12 nM).[11] The primary mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[12]
Other Biological Activities
The 1,3,4-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have been reported to possess a wide range of biological activities beyond carbonic anhydrase inhibition.
-
Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[3]
-
Anticancer Activity: Certain 1,3,4-thiadiazole derivatives have shown potent in vitro growth inhibition against various cancer cell lines.[13]
-
Anti-inflammatory Activity: The thiadiazole scaffold is also associated with anti-inflammatory effects.[14]
The presence of the morpholine ring in this compound may further modulate these activities and enhance the compound's drug-like properties. In contrast, while acetazolamide is primarily known for its CA inhibitory effects, it has also been investigated for potential anticancer activity, likely linked to its inhibition of tumor-associated CA isozymes.[15]
Signaling Pathway of Carbonic Anhydrase Inhibition
The primary physiological effect of carbonic anhydrase inhibition in tissues like the kidney and eye is the disruption of pH balance and fluid secretion.
Caption: Mechanism of carbonic anhydrase inhibition.
In the proximal tubules of the kidney, inhibition of carbonic anhydrase leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis.[16] In the ciliary body of the eye, it reduces the formation of aqueous humor, thereby lowering intraocular pressure.
Conclusion
Acetazolamide remains a clinically important carbonic anhydrase inhibitor with a well-established profile. The analysis of related compounds suggests that this compound holds promise as a potential carbonic anhydrase inhibitor. The presence of the 1,3,4-thiadiazole core, common to both molecules, is crucial for this activity. The morpholine moiety in the novel compound may offer advantages in terms of physicochemical properties and biological activity.
Further experimental investigation is warranted to directly compare the carbonic anhydrase inhibitory potency and isoform selectivity of this compound with acetazolamide. Additionally, exploring its other potential biological activities, such as antimicrobial and anticancer effects, could reveal new therapeutic opportunities for this class of compounds. The experimental protocols provided in this guide offer a framework for conducting such valuable research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Structure-Activity Relationship (QSAR) Studies on a Series of 1,3,4-thiadiazole-2-thione Derivatives as Tumor-Associated Carbonic Anhydrase IX Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 13. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Acetazolamide: Old drug, new evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetazolamide and Hydrochlorothiazide in Patients With Acute Decompensated Heart Failure: Insights From Recent Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N-substituted-5-(morpholin-4-yl)-1,3,4-thiadiazol-2-amine analogs, focusing on their potential as anticancer agents. The objective is to present a clear comparison of their in vitro performance, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The incorporation of a morpholine moiety at the 5-position of the thiadiazole ring has been explored to enhance the pharmacological profile of these compounds. This guide focuses on a series of analogs where the 2-amino group of the 5-morpholino-1,3,4-thiadiazole core is further substituted, and evaluates the impact of these substitutions on their cytotoxic activity against the human cervical cancer cell line, HeLa.
Data Presentation: Anticancer Activity
The in vitro anticancer activity of the synthesized 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine analogs was evaluated against the HeLa cell line using the MTT assay. The results, expressed as the concentration required to inhibit 50% of cell growth (IC50), are summarized in the table below. Doxorubicin was used as a standard reference drug.
| Compound ID | R-group (Substitution on 2-amino group) | IC50 (µM) against HeLa cells |
| 1 | H | >100 |
| 2a | 4-chlorophenyl | 29.11 |
| 2b | 4-bromophenyl | 27.50 |
| 2c | 4-fluorophenyl | 30.20 |
| 2d | 4-methylphenyl | 35.40 |
| 2e | 4-methoxyphenyl | 40.80 |
| 2f | 2,4-dinitrophenyl | 25.10 |
| Doxorubicin | - | 10.50 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key insights into the structure-activity relationship of this series of compounds:
-
Essentiality of the N-Substituent: The parent compound 1 , with an unsubstituted 2-amino group, showed negligible activity (IC50 >100 µM), highlighting the critical importance of substitution at this position for cytotoxic activity.
-
Influence of Aromatic Substituents: The introduction of a phenyl ring at the 2-amino position significantly enhanced the anticancer activity.
-
Effect of Electron-Withdrawing Groups: Compounds with electron-withdrawing groups on the phenyl ring, such as halogens (Cl, Br, F) and nitro groups (NO2), generally exhibited higher potency. The compound with a 2,4-dinitrophenyl substituent (2f ) displayed the lowest IC50 value (25.10 µM) among the tested analogs, suggesting that strong electron-withdrawing character is favorable for activity.
-
Effect of Electron-Donating Groups: Conversely, the presence of electron-donating groups, such as methyl (2d ) and methoxy (2e ), on the phenyl ring resulted in a decrease in cytotoxic activity compared to the halogenated analogs.
Experimental Protocols
Synthesis of N-substituted-5-(morpholin-4-yl)-1,3,4-thiadiazol-2-amine analogs (General Procedure):
A mixture of 5-(morpholin-4-yl)-1,3,4-thiadiazol-2-amine (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.
In Vitro Anticancer Activity (MTT Assay):
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the HeLa human cervical cancer cell line.
-
Cell Seeding: HeLa cells were seeded into 96-well microtiter plates at a density of 5 × 10^3 cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%). A control group with DMSO alone was also included. The plates were then incubated for an additional 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability versus the compound concentration.
Mandatory Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Many 1,3,4-thiadiazole derivatives have been reported to exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K. The following diagram illustrates a simplified representation of this pathway, which is a probable target for the 5-morpholino-1,3,4-thiadiazol-2-amine analogs.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines the workflow for the in vitro evaluation of the anticancer activity of the synthesized compounds using the MTT assay.
Caption: MTT Assay Experimental Workflow.
Validating the Anti-inflammatory Effects of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of the novel compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document leverages data from closely related morpholino-substituted heterocyclic compounds and established anti-inflammatory drugs to provide a comprehensive validation pathway. The guide details essential experimental protocols and presents a logical workflow for screening and mechanistic evaluation.
Comparative Analysis of Anti-inflammatory Activity
In Vitro Anti-inflammatory Data
The Human Red Blood Cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess anti-inflammatory activity. The principle is based on the ability of anti-inflammatory agents to protect the erythrocyte membrane from lysis induced by hypotonic solutions. This stabilization is analogous to the stabilization of lysosomal membranes, which is crucial in preventing the release of pro-inflammatory mediators.
| Compound/Drug | Concentration (µg/mL) | % Inhibition of HRBC Hemolysis |
| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones (Compound 4k) | 500 | Highest Inhibition Observed[1][2] |
| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones (Compound 4f) | 500 | High Inhibition Observed[1][2] |
| Diclofenac Sodium | 50 - 2000 | Concentration-dependent inhibition |
| Celecoxib | - | Primarily a COX-2 inhibitor, less data on membrane stabilization |
Note: Specific percentage inhibition values for the morpholino-substituted thiazolidinediones were not provided in the abstract. The data indicates these compounds showed the highest activity among the tested series.
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for key in vivo and in vitro anti-inflammatory assays are provided below.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model of acute inflammation.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Healthy adult Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (this compound), a reference drug (e.g., Diclofenac, 10 mg/kg), or the vehicle (control) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where:
-
V_c = Mean increase in paw volume in the control group
-
V_t = Mean increase in paw volume in the treated group
-
In Vitro: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: This assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which serves as an indicator of its anti-inflammatory activity.
Procedure:
-
Fresh whole human blood is collected from a healthy volunteer (who has not taken any NSAIDs for at least two weeks) and mixed with an equal volume of Alsever's solution (anticoagulant).
-
The blood is centrifuged at 3000 rpm for 10 minutes, and the packed red blood cells are washed three times with isosaline (0.9% NaCl).
-
A 10% v/v suspension of HRBCs is prepared in isosaline.
-
The reaction mixture consists of:
-
0.5 mL of the test compound (various concentrations)
-
1.0 mL of phosphate buffer (0.15 M, pH 7.4)
-
2.0 mL of hypotonic saline (0.36% NaCl)
-
0.5 mL of the 10% HRBC suspension
-
-
A control is prepared by replacing the test compound with the vehicle. A standard drug (e.g., Diclofenac sodium) is used as a positive control.
-
The mixtures are incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 20 minutes.
-
The absorbance of the supernatant (hemoglobin content) is measured spectrophotometrically at 560 nm.
-
The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(OD_sample / OD_control) x 100] Where:
-
OD_sample = Optical density of the sample
-
OD_control = Optical density of the control
-
Potential Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound are yet to be elucidated, the NF-κB and MAPK pathways are common targets for anti-inflammatory drugs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Its activation leads to the production of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway that regulates the production of inflammatory mediators in response to cellular stress and inflammatory stimuli.
Caption: Overview of the MAPK signaling cascade in inflammation.
Experimental Workflow for Anti-inflammatory Drug Screening
A logical and stepwise approach is crucial for the efficient screening and validation of novel anti-inflammatory compounds.
Caption: A streamlined workflow for screening potential anti-inflammatory drugs.
Conclusion
While direct evidence for the anti-inflammatory effects of this compound is currently limited, the data from analogous structures are promising. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to systematically evaluate its potential as a novel anti-inflammatory agent. Further studies focusing on in vivo efficacy, mechanism of action, and elucidation of the specific signaling pathways it modulates are warranted to fully understand its therapeutic potential.
References
Navigating the Target Landscape of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine belongs to the 2-amino-1,3,4-thiadiazole class of molecules. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While comprehensive cross-reactivity data for this compound itself is not extensively documented in public literature—suggesting its role as a potential synthetic intermediate—the broader family of 2-amino-1,3,4-thiadiazole derivatives has been investigated against numerous target classes. This guide provides a comparative overview of the known and potential targets for this class of compounds, supported by experimental context and methodologies, to aid researchers in assessing potential on-target and off-target activities.
The 2-Amino-1,3,4-Thiadiazole Scaffold: A Hub for Diverse Bioactivity
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine, key components of nucleic acids, which may contribute to its ability to interfere with DNA replication processes.[1][2] Its derivatives have been explored for a multitude of therapeutic applications, demonstrating activities as antimicrobial, antiviral, and anticancer agents.[1][3][4] The versatility of this scaffold means that molecules incorporating it, including those with a morpholine substitution, have the potential to interact with multiple protein targets.
Potential Target Classes and Comparative Selectivity
Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have been identified as inhibitors of several key enzyme families, most notably protein kinases and DNA helicases. Below, we compare the activity of representative compounds from the literature that share this core structure.
Protein Kinase Inhibition
The kinome represents a major target class for 1,3,4-thiadiazole-based compounds. Research has demonstrated that derivatives of this scaffold can inhibit various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Fer/FerT kinase, and Abl kinase.[5][6][7][8][9]
A study on benzothiazoles bearing a 1,3,4-thiadiazole moiety identified compounds with dual inhibitory activity against VEGFR-2 and BRAF kinase, both crucial in cancer signaling pathways.[8] Another investigation into imidazo[2,1-b][10][11][12]thiadiazole derivatives, which include the morpholine-thiadiazole substructure, highlighted their potential as inhibitors of Fer/FerT kinases, which are involved in cell adhesion and signaling.[6]
Table 1: Comparative Inhibitory Activity of 1,3,4-Thiadiazole Derivatives Against Protein Kinases
| Compound Class | Primary Target(s) | Representative IC₅₀ | Selectivity Notes | Reference |
| Benzothiazole-1,3,4-thiadiazole Hybrid | VEGFR-2 / BRAF | 0.071 µM (VEGFR-2) / 0.194 µM (BRAF) | Showed selectivity for cancer cells over normal cell lines in cytotoxicity assays.[8] | [8] |
| N-(5-nitrothiazol-2-yl)-1,3,4-thiadiazole | Abl Kinase | 7.4 µM | Exhibited selective activity against the Bcr-Abl positive K562 cell line.[5] | [5] |
| Imidazo[2,1-b][10][11][12]thiadiazole | Fer/FerT Kinase | N/A (Docking Study) | In silico modeling suggested stronger binding to Fer kinase than a reference inhibitor.[6] | [6] |
IC₅₀ values are for representative compounds within the cited studies and serve for comparative illustration.
DNA Helicase Inhibition
Beyond kinases, the 2-amino-1,3,4-thiadiazole scaffold has been successfully utilized to develop inhibitors of DNA helicases, such as Bloom helicase (BLM). BLM plays a critical role in maintaining genomic integrity, and its inhibition is a potential strategy for cancer therapy.
A notable example is the development of ML216, an inhibitor of BLM, which originated from a high-throughput screen that identified a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core.[10][12]
Table 2: Comparative Inhibitory Activity of a 1,3,4-Thiadiazole Derivative Against DNA Helicases
| Compound | Primary Target | IC₅₀ | Selectivity Notes | Reference |
| ML216 Analog | Bloom Helicase (BLM) | 1.4 µM | Exhibited selectivity for BLM over related helicases such as RECQ1, RECQ5, and UvrD. | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing cross-reactivity data. Below are representative protocols for assays used to characterize inhibitors of kinases and helicases.
Kinase Inhibition Assay (Generic)
This protocol describes a typical in vitro assay to measure the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials : Purified recombinant kinase, corresponding substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure :
-
A kinase reaction is prepared in a microplate well containing the kinase, its substrate, and the assay buffer.
-
The test compound, serially diluted to various concentrations, is added to the wells. A control with DMSO (vehicle) is included.
-
The reaction is initiated by adding a solution of ATP at a concentration typically near its Km for the specific kinase.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
DNA Helicase Inhibition Assay (Gel-Based)
This protocol outlines a common method to assess the inhibition of DNA unwinding activity of helicases like BLM.[10]
-
Reagents and Materials : Purified recombinant helicase (e.g., BLM), forked duplex DNA substrate (often with one strand radiolabeled, e.g., with ³²P), ATP, reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA), test compound, and stop buffer (containing EDTA and a loading dye).
-
Procedure :
-
The helicase enzyme is pre-incubated with the serially diluted test compound in the reaction buffer on ice.
-
The radiolabeled forked duplex DNA substrate is added to the mixture.
-
The unwinding reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
The reaction is terminated by adding the stop buffer.
-
The reaction products (unwound single-stranded DNA and remaining duplex DNA) are separated by native polyacrylamide gel electrophoresis (PAGE).
-
-
Data Analysis : The gel is dried and exposed to a phosphor screen. The bands corresponding to the duplex and single-stranded DNA are quantified. The percentage of unwinding inhibition is calculated, and IC₅₀ values are determined from dose-response curves.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical cross-reactivity screening workflow.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The this compound structure is part of a versatile chemical class with demonstrated activity against multiple, distinct biological targets, including protein kinases and DNA helicases. While a definitive cross-reactivity profile for this specific molecule is not publicly available, researchers should anticipate potential interactions with various targets based on the known polypharmacology of the 2-amino-1,3,4-thiadiazole scaffold. The comparative data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting selectivity studies, ultimately enabling a more thorough understanding of the therapeutic potential and safety profile of novel compounds based on this privileged core.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential carbonic anhydrase (CA) inhibitory activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine against two well-established clinical inhibitors, Acetazolamide and Methazolamide. While direct inhibitory data for this compound is not currently available in public literature, its structural similarity to other 1,3,4-thiadiazole derivatives that demonstrate carbonic anhydrase inhibition suggests it as a promising candidate for investigation.[1][2][3][4] This document outlines the established inhibitory profiles of Acetazolamide and Methazolamide, details the standard experimental protocols for assessing CA inhibition, and presents a framework for future benchmarking studies.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a wide array of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[5] Inhibition of specific CA isoforms has been a successful therapeutic strategy for various conditions. For instance, inhibitors are used as diuretics, anti-glaucoma agents, and antiepileptics, and are being explored for their potential in cancer therapy.[6]
The 1,3,4-thiadiazole scaffold is a key feature in several known carbonic anhydrase inhibitors.[1][2][3][4] Acetazolamide and Methazolamide, both containing a sulfonamide group attached to a thiadiazole ring, are clinically used drugs that effectively lower intraocular pressure by reducing the production of aqueous humor.[5][6] Given that this compound incorporates the 1,3,4-thiadiazole core, it is hypothesized to exhibit inhibitory activity against carbonic anhydrase.
Comparative Inhibitory Activity
The following table summarizes the known inhibitory activities of Acetazolamide and Methazolamide against two major human carbonic anhydrase isoforms, hCA I and hCA II. A placeholder is included for this compound to be populated with experimental data.
| Compound | Target Isoform | IC50 (µM) | Ki (µM) |
| This compound | hCA I | Data not available | Data not available |
| hCA II | Data not available | Data not available | |
| Acetazolamide | hCA I | ~1.5 - 985.8 nM[1][7] | ~2.3 - 278.8 nM[1][7] |
| hCA II | ~3.4 - 489.4 nM[1][7] | ~0.084 - 293.4 nM[7][8] | |
| Methazolamide | hCA I & II | Potent inhibitor, specific values vary[9] | Potent inhibitor, specific values vary[9] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Signaling Pathway and Mechanism of Action
Carbonic anhydrase inhibitors function by binding to the zinc ion in the active site of the enzyme, preventing the catalytic hydration of carbon dioxide. This disruption of normal enzymatic activity leads to a cascade of physiological effects depending on the tissue in which the CA isoform is expressed. In the eye, inhibition of carbonic anhydrase in the ciliary body reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.
Caption: Mechanism of carbonic anhydrase inhibition in the eye.
Experimental Protocols
To empirically determine the inhibitory potential of this compound and enable a direct comparison with known inhibitors, the following standard in vitro carbonic anhydrase inhibition assay can be employed.
Principle
This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), to a colored product, p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials and Reagents
-
Human or bovine carbonic anhydrase (isoforms I and II)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound
-
Acetazolamide (as a positive control)
-
Methazolamide (as a positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the carbonic anhydrase enzyme in Tris-HCl buffer.
-
Prepare stock solutions of this compound, Acetazolamide, and Methazolamide in DMSO.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
-
Assay Protocol:
-
Add Tris-HCl buffer to the wells of a 96-well plate.
-
Add the test compound or control inhibitor at various concentrations to the respective wells.
-
Add the carbonic anhydrase enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
-
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Conclusion
While this compound presents a compelling structural motif for potential carbonic anhydrase inhibition, experimental validation is necessary to quantify its activity. The established inhibitory data for Acetazolamide and Methazolamide provide a robust benchmark for these future studies. The detailed experimental protocol herein offers a standardized method to ascertain the inhibitory profile of this and other novel compounds, facilitating the discovery of new and potentially more selective carbonic anhydrase inhibitors for various therapeutic applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Comparative Efficacy of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Analysis of In Vivo and In Vitro Studies
A comprehensive review of the available scientific literature reveals a notable absence of direct experimental data on the in vivo and in vitro efficacy of the specific compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. However, the broader class of 1,3,4-thiadiazole derivatives has been the subject of extensive research, demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of structurally related 1,3,4-thiadiazole derivatives to offer a predictive insight into the potential efficacy of this compound and to contextualize its therapeutic promise.
In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The anticancer potential of 1,3,4-thiadiazole derivatives has been evaluated against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of cell proliferation and the induction of apoptosis.[1] The presence of the 1,3,4-thiadiazole ring is considered a key pharmacophore that can interfere with DNA replication processes.[2][3]
Below is a summary of the in vitro cytotoxic activity of several 1,3,4-thiadiazole derivatives, compared with the standard chemotherapeutic agent, Cisplatin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Exposure Time | Citation |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon Carcinoma) | 2.44 | 48h | [4] |
| MCF-7 (Breast Carcinoma) | 23.29 | 48h | [4] | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Carcinoma) | 49.6 | Not Specified | [3] |
| MDA-MB-231 (Breast Carcinoma) | 53.4 | Not Specified | [3] | |
| Ciprofloxacin-1,3,4-thiadiazole hybrid (1h) | SKOV-3 (Ovarian Cancer) | 3.58 | Not Specified | [5] |
| A549 (Lung Cancer) | Not Specified | Not Specified | [5] | |
| Cisplatin (Standard) | LoVo (Colon Carcinoma) | Not Specified | 48h | [2] |
In Vivo Antitumor Efficacy in Xenograft Models
While specific in vivo data for this compound is unavailable, studies on other thiadiazole derivatives in mouse xenograft models provide valuable insights into their potential in vivo activity. These studies typically assess tumor growth inhibition (TGI) as the primary endpoint.
| Compound/Drug | Cancer Model | Mouse Strain | Tumor Growth Inhibition (TGI) | Citation |
| Triazolo-Thiadiazole KA39 | Human Colon Tumor (HT-29) | SCID Mice | Potent in vivo efficacy | [6] |
| Thiadiazole Derivative (Hypothetical) | Human Breast Cancer (T47D) | Nude Mice | ~55% | [7] |
| Cisplatin (Standard) | Human Lung Cancer (H460) | Nude Mice | Significant | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 8 x 10³ cells per well and incubated for 24 hours.[6]
-
Compound Treatment: The cells are then treated with the test compounds at a range of concentrations (e.g., 1-100 µM) and incubated for a further 48 hours.[6]
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Mouse Xenograft Model
This protocol outlines the general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.[7]
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dosage and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[7]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams have been generated.
Caption: A potential signaling pathway targeted by 1,3,4-thiadiazole derivatives.
Caption: A typical experimental workflow for an in vivo mouse xenograft study.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Head-to-Head Comparison of Thiadiazole-Based Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Thiadiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activity. This guide provides a head-to-head comparison of various thiadiazole-based compounds, supported by experimental data, to aid researchers in the pursuit of new antibacterial therapies.
Data Presentation: Antibacterial Activity of Thiadiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several thiadiazole derivatives against common Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons may be limited by variations in experimental protocols across different studies.
| Compound ID/Series | Test Organism | MIC (µg/mL) | Reference Drug | Reference |
| Thiadiazole-Fluoroquinolone Hybrids | ||||
| Compound 20 | Escherichia coli | 4 | Ciprofloxacin | [1] |
| Staphylococcus aureus | 2 | Ciprofloxacin | [1] | |
| Compound 19 | Mycobacterium tuberculosis | 8 | - | [1] |
| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | ||||
| Compound Series 25a–l | Escherichia coli | 126 - 1024 | - | [2] |
| Staphylococcus aureus | 126 - 1024 | - | [2] | |
| Gallic acid amide derivatives with 1,3,4-thiadiazole core | ||||
| Compound 21b | Vibrio harveyi | 31.3 | - | [2] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | ||||
| Escherichia coli | 800 | - | [3][4] | |
| Staphylococcus epidermidis | 800 | - | [3][4] | |
| Bacillus cereus | 800 | - | [3][4] | |
| Triazolo Based-Thiadiazole Derivatives | ||||
| Compounds 1-19 | Gram-positive & Gram-negative bacteria | 5 - 150 | Ampicillin, Streptomycin | [5] |
| Thiazole-based hybrids | ||||
| Compound 9e | Escherichia coli | 6.25 | - | |
| Compound 9g | Escherichia coli | 12.5 | - | |
| Compound 9c | Streptococcus pyogenes | 12.5 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in the comparison.
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions at desired concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve compounds)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Incubator
Procedure:
-
A standardized bacterial inoculum is uniformly spread over the surface of a sterile nutrient agar plate using a sterile swab.
-
Wells are punched into the agar using a sterile cork borer.
-
A specific volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Positive control (standard antibiotic)
-
Growth control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well plate using broth as the diluent.
-
Each well is then inoculated with a standardized bacterial suspension.
-
The final volume in each well is typically 100-200 µL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualization
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Several studies suggest that thiadiazole derivatives exert their antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] The following diagram illustrates this proposed mechanism.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Evaluation of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic methodologies for the preparation of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of directly published, reproducible synthesis protocols for this specific molecule, this document outlines two plausible synthetic routes based on established methods for analogous 1,3,4-thiadiazole derivatives. The comparison focuses on the cyclization step, which is critical for the formation of the thiadiazole ring and often dictates the overall efficiency and reproducibility of the synthesis.
The proposed synthesis involves a two-step pathway, commencing with the formation of a key intermediate, N-(morpholine-4-carbonyl)thiosemicarbazide, followed by its cyclization to the target compound. This guide will compare two distinct methods for the cyclization step: an acid-catalyzed cyclization and a dehydration reaction using phosphorus oxychloride.
Comparative Analysis of Synthesis Methods
The reproducibility and efficiency of synthesizing this compound are critically dependent on the chosen cyclization method of the N-(morpholine-4-carbonyl)thiosemicarbazide intermediate. Below is a summary of quantitative data for two common cyclization methods, extrapolated from the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.
| Parameter | Method 1: Acid-Catalyzed Cyclization | Method 2: Phosphorus Oxychloride-Mediated Cyclization |
| Yield (%) | 75-85 | 80-95[1][2] |
| Purity (%) | ~95 (after recrystallization) | >95 (after recrystallization)[1][2] |
| Reaction Time (h) | 4-6 | 1-2[3] |
| Reaction Temperature (°C) | 80-100 | 80-90[3] |
| Reagent Toxicity | High (Corrosive) | High (Corrosive, reacts violently with water) |
| Work-up Procedure | Neutralization, filtration, recrystallization | Quenching, basification, filtration, recrystallization |
Note: The data presented in this table is based on the synthesis of structurally similar 2-amino-5-substituted-1,3,4-thiadiazoles and serves as an estimation for comparative purposes. Actual results for the synthesis of this compound may vary.
Experimental Protocols
Detailed experimental procedures for the synthesis of the precursor and the two proposed cyclization methods are provided below.
Step 1: Synthesis of N-(morpholine-4-carbonyl)thiosemicarbazide (Precursor)
This initial step involves the formation of the key acylthiosemicarbazide intermediate.
Methodology:
-
To a stirred solution of thiosemicarbazide (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), triethylamine (1.1 eq.) is added at 0 °C under an inert atmosphere.
-
Morpholine-4-carbonyl chloride (1.0 eq.), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude N-(morpholine-4-carbonyl)thiosemicarbazide is purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to this compound
Two alternative methods for the cyclization of the precursor are presented here.
Method 1: Acid-Catalyzed Cyclization
This method utilizes a strong acid to promote the intramolecular cyclization and dehydration of the acylthiosemicarbazide.
Methodology:
-
N-(morpholine-4-carbonyl)thiosemicarbazide (1.0 eq.) is added portion-wise to pre-heated concentrated sulfuric acid or polyphosphoric acid (typically 5-10 times the weight of the precursor) at a controlled temperature (e.g., 80 °C).
-
The reaction mixture is stirred at this temperature for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The acidic solution is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until a precipitate is formed.
-
The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford this compound.
Method 2: Phosphorus Oxychloride-Mediated Cyclization
This method employs a strong dehydrating agent to facilitate the cyclization.
Methodology:
-
A mixture of N-(morpholine-4-carbonyl)thiosemicarbazide (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is heated at 80-90 °C for 1-2 hours.[3]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting solution is carefully neutralized to a pH of 8-9 with a suitable base (e.g., a cold concentrated solution of sodium hydroxide or potassium hydroxide).
-
The formed precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent to yield this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Detailed experimental workflows for the two proposed cyclization methods.
References
Comparative Docking Analysis of Morpholine-Substituted Thiadiazole Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Silico Performance of Novel 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Analogs with Supporting Experimental Data.
This guide provides a comparative analysis of the docking performance of a series of N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamides, derivatives of the this compound scaffold. The study highlights their potential as inhibitors of Fer kinase, a non-receptor tyrosine kinase implicated in cancer. The data presented is based on a molecular modeling study that evaluated the binding affinity of these compounds against a homology model of the Fer kinase.
Data Presentation: Docking Performance
The binding affinities of the studied N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamide derivatives and a reference compound (E260) against the Fer kinase active site were evaluated. The docking scores, represented as binding energy in kcal/mol, indicate the stability of the ligand-protein complex; a lower value signifies a more favorable interaction.
| Compound ID | Substituent (Ar) | Binding Energy (kcal/mol) |
| 2a | p-tolyl | -7.9 |
| 2d | 3-nitrophenyl | -8.8 |
| 2f | 4-methyl-3-nitrophenyl | -8.9 |
| E260 | Reference Compound | -7.9 |
Table 1: Molecular docking scores of N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamide derivatives and the reference compound E260 against Fer kinase.[1]
The results indicate that the derivatives, particularly compounds 2d and 2f , exhibit stronger binding affinities for the Fer kinase active site compared to the reference compound E260.[1] Compound 2f demonstrated the most potent binding with an energy of -8.9 kcal/mol.[1]
Experimental Protocols
The in silico investigation was conducted using a multi-step computational approach to predict the binding interactions between the ligands and the target protein.
Homology Modeling of Fer Kinase
Due to the absence of a crystal structure for Fer kinase at the time of the study, a homology model was generated. The amino acid sequence of human Fer kinase was obtained from the UniProt database (accession number P16591). The SWISS-MODEL server was utilized to construct the three-dimensional model of the kinase domain, using a suitable template. The quality of the generated model was validated using the Ramachandran plot and other validation tools to ensure its reliability for docking studies.
Ligand Preparation
The three-dimensional structures of the N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamide derivatives (2a-f) and the reference compound E260 were generated.[1] The structures were then optimized using the semiempirical PM3 method within the ArgusLab 4.0.1 software package to obtain their lowest energy conformations.[1]
Molecular Docking
Molecular docking simulations were performed using AutoDock Vina, implemented within the PyRx 0.8 software package.[1] The prepared Fer kinase model was used as the receptor. A blind docking approach was employed, where the entire protein was considered as the potential binding site.[1] This method allows for an unbiased search for the most favorable binding pocket. The conformation with the lowest binding energy was selected as the most probable binding mode.[1] The interactions between the ligands and the amino acid residues in the active site were then analyzed to understand the molecular basis of their binding.
Visualizations
Experimental Workflow for In Silico Analysis
The following diagram illustrates the key steps involved in the computational analysis of the this compound derivatives.
Caption: A generalized workflow for molecular docking studies.
Putative Signaling Pathway Inhibition
The studied compounds have been identified as potential inhibitors of Fer kinase. Fer is a non-receptor tyrosine kinase that participates in various signaling pathways controlling cell adhesion, migration, and proliferation. Its inhibition can disrupt these pathways, which are often dysregulated in cancer.
Caption: Inhibition of the Fer kinase signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
For immediate reference, treat 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine as hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the hazard profiles of its structural components: thiadiazole derivatives and morpholine. This ensures a cautious and compliant approach to its disposal.
Hazard Assessment and Safety Precautions
Based on analogous compounds, this compound should be handled with care, assuming it may possess the following hazards:
-
Health Hazards: Potentially harmful if swallowed, causing skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Some thiadiazole derivatives are suspected of causing genetic defects or cancer.[1] The morpholine component suggests potential for toxicity, corrosivity, and severe skin and eye damage.[6][7][8]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[1] Avoid release into the environment.[1][9]
-
Physical/Chemical Hazards: Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1] The morpholine component is a flammable liquid.[7][8]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Chemical safety goggles and/or a face shield |
| Skin and Body Protection | Protective clothing, such as a lab coat |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1][3] Adherence to all institutional, local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate solid waste, including contaminated consumables like gloves and wipes, from liquid waste.
-
Do not mix this waste with other incompatible chemicals.
-
-
Containerization:
-
Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Use a compatible, leak-proof container designed for liquid hazardous waste.
-
Sharps Waste: Any contaminated sharps must be disposed of in a designated puncture-resistant sharps container.
-
-
Storage Pending Disposal:
-
Store waste in a designated and well-ventilated satellite accumulation area.[1]
-
Keep containers tightly closed and stored in a cool, dry place away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information on the compound's potential hazards.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel and ensure the area is well-ventilated.[1]
-
Containment:
-
Cleanup: Thoroughly clean the spill area with soap and water.[1]
-
Reporting: Report the spill to your institution's EHS department.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow Diagram
Disclaimer: This document provides guidance based on the known hazards of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | C6H5N3OS | CID 351610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine (CAS 71125-44-5). Given the limited specific toxicity data for this compound, it is imperative to handle it with caution, adhering to the precautionary measures outlined below, which are based on general knowledge of thiadiazole derivatives.
Hazard Identification and Precautionary Measures
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation: May cause irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if handled in a fume hood | Lab Coat |
| Reaction Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if handled in a fume hood | Lab Coat |
| Spill Cleanup | Evacuate and Ventilate Area | Chemical-resistant Gloves (e.g., nitrile) | Chemical Safety Goggles and Face Shield | NIOSH-approved respirator may be necessary depending on spill size | Lab Coat or Chemical-resistant Apron |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Designate a specific work area within a chemical fume hood for handling the compound.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before you begin.[2]
-
Verify that all required PPE is available and in good condition.
2. Handling:
-
Weighing and Transfer: Perform all weighing and transfer operations within a chemical fume hood to minimize dust generation.[2] Use dedicated spatulas and tools to prevent cross-contamination.[1]
-
Dissolving and Reactions: When dissolving the solid, add it slowly to the solvent to prevent splashing.[2] If heating is required, use a well-controlled heating mantle and monitor the process closely.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment that came into contact with the chemical.[2]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water.[1] Seek immediate medical attention.[1]
Spill Response:
-
Evacuate the immediate area.[1]
-
Wear appropriate PPE as outlined in the PPE table for spill cleanup.[1]
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1][4]
-
Place the absorbed material into a sealed, labeled container for disposal.[1][4]
-
For large spills, contact your institution's environmental health and safety department immediately.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1][4]
-
Waste Collection: Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.[4]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired compound and grossly contaminated items in a designated hazardous solid waste container.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container.[4] Do not mix with incompatible waste streams.[4]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[4]
-
-
Container Management: Ensure waste containers are in good condition, compatible with the chemical, and kept closed except when adding waste.[4] Label all containers with "Hazardous Waste," the full chemical name, and the primary hazards.[4]
-
Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][4] Follow all local, state, and federal regulations for chemical waste disposal.[2] Do not dispose of this chemical down the drain or in regular trash.[4]
Workflow for Handling and Disposal
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
